molecular formula C14H20ClNO2 B1677479 Org37684

Org37684

Cat. No.: B1677479
M. Wt: 269.77 g/mol
InChI Key: KJEAKWPQCIAVGR-MERQFXBCSA-N
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Description

Org-37684 is an agonist of 5-HT2 receptors.

Properties

IUPAC Name

(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEAKWPQCIAVGR-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Org37684: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a synthetic compound that has been identified as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key pharmacological data, detailing its primary signaling pathways, and outlining the experimental protocols used to characterize its activity.

Core Mechanism of Action: 5-HT2C Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to modulate a variety of physiological processes, including mood, appetite, and cognition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been determined through in vitro pharmacological assays. The following table summarizes the pEC50 values of this compound for the human 5-HT2 receptor subtypes. The pEC50 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Receptor SubtypepEC50
5-HT2C 8.17
5-HT2B 7.96
5-HT2A 7.11

Data sourced from publicly available pharmacological databases.

These data indicate that this compound is a potent agonist at the 5-HT2C receptor with a notable degree of selectivity over the 5-HT2A and 5-HT2B receptor subtypes.

Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist such as this compound initiates a cascade of intracellular events.

Primary Gq/11 Signaling Pathway

Upon binding of this compound to the 5-HT2C receptor, the associated Gαq/11 subunit is activated. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, leading to the activation of intracellular signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[1]

5-HT2C_Gq11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates ERK ERK1/2 PKC->ERK Activates CellularResponse Cellular Response ERK->CellularResponse Leads to Ca2_Store Ca²⁺ Store IP3R->Ca2_Store Opens Ca2_Store->Ca2 Releases

Caption: Primary Gq/11 signaling pathway of the 5-HT2C receptor.
Alternative Signaling Pathways

Research suggests that the 5-HT2C receptor can also couple to other G protein families, including Gα12/13 and Gαi/o, although these are generally considered non-canonical or secondary pathways.[1][2] Activation of Gα12/13 can stimulate phospholipase D (PLD) activity, while Gαi/o coupling can lead to the inhibition of adenylyl cyclase and modulation of the PI3K/Akt signaling cascade. The extent to which this compound engages these alternative pathways has not been fully elucidated and represents an area for further investigation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

General Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells expressing 5-HT2 receptor) start->prep assay Competition Binding Assay (Membranes + Radioligand + this compound) prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.
Functional Assays: Inositol Phosphate Accumulation

Functional assays are used to measure the cellular response to receptor activation. For Gq/11-coupled receptors, a common method is to measure the accumulation of inositol phosphates (IPs).

Objective: To determine the potency (EC50) of this compound in stimulating 5-HT2C receptor-mediated signaling.

General Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells) in 24- or 96-well plates.

    • Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

    • Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates accumulated as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximum effect (Emax).

IP_Accumulation_Workflow start Start culture Cell Culture and Labeling (with myo-[3H]inositol) start->culture stimulation Agonist Stimulation (Varying concentrations of this compound in the presence of LiCl) culture->stimulation extraction Extraction of Inositol Phosphates stimulation->extraction quantification Quantification by Scintillation Counting extraction->quantification analysis Data Analysis (EC50 and Emax determination) quantification->analysis end End analysis->end

Caption: Workflow for an inositol phosphate accumulation assay.
In Vivo Studies: Hypophagia in Rodent Models

In vivo studies are crucial for understanding the physiological effects of a compound. The anorectic effects of 5-HT2C receptor agonists are well-documented.

Objective: To evaluate the effect of this compound on food intake in rats.

General Methodology:

  • Animals:

    • Use adult male rats (e.g., Sprague-Dawley or Wistar strain), singly housed to allow for accurate food intake measurement.

    • Acclimate the animals to the housing conditions and handling procedures.

  • Drug Administration:

    • Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage).

    • Test a range of doses to establish a dose-response relationship.

  • Measurement of Food Intake:

    • Provide a pre-weighed amount of standard chow to the animals after drug administration.

    • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-dosing).

    • Calculate the cumulative food intake for each animal.

  • Data Analysis:

    • Compare the food intake of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Determine the dose of this compound that significantly reduces food intake.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C. This activity translates to observable physiological effects, such as a reduction in food intake in animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other 5-HT2C receptor modulators. Further research is warranted to fully elucidate the engagement of alternative signaling pathways and the complete downstream consequences of 5-HT2C receptor activation by this compound.

References

What is the chemical structure of Org37684?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including mood, appetite, and cognition. This document provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed information on its binding affinity and functional potency at the 5-HT2C receptor is presented, along with a summary of its known signaling pathways. This guide is intended to serve as a technical resource for researchers utilizing this compound in preclinical studies.

Chemical Structure and Properties

This compound, with the IUPAC name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.[1]

PropertyValue
IUPAC Name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS Number 213007-95-5
Canonical SMILES COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3

Mechanism of Action

This compound functions as a selective agonist at the serotonin 5-HT2C receptor.[2][3][4] The 5-HT2C receptor is a Gq/G11 protein-coupled receptor.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Activation of the 5-HT2C receptor by agonists like this compound has been shown to modulate the release of other neurotransmitters, notably inhibiting the release of dopamine and norepinephrine in specific brain regions.[2] This modulation is believed to underlie the diverse physiological and behavioral effects associated with 5-HT2C receptor activation, including regulation of mood, anxiety, and appetite.[5]

Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound.

ParameterReceptorValueAssay TypeReference
pKi 5-HT2C7.8Radioligand Binding[6]
EC50 5-HT2C2.9 nMFunctional Assay[7]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT2C receptor by this compound is depicted below.

G This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Binds to Gq_G11 Gq/G11 Protein HTR2C->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

This compound-activated 5-HT2C receptor signaling pathway.

Experimental Protocols

5.1. Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. A typical competitive binding assay would involve:

  • Membrane Preparation: Preparation of cell membranes expressing the 5-HT2C receptor.

  • Incubation: Incubation of the membranes with a fixed concentration of a radiolabeled 5-HT2C receptor antagonist (e.g., [3H]-mesulergine) and varying concentrations of unlabeled this compound.

  • Separation: Separation of bound from free radioligand by rapid filtration.

  • Detection: Quantification of the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: The data is then analyzed to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

5.2. Functional Assay (General Protocol)

Functional assays measure the biological response elicited by a ligand. For a Gq-coupled receptor like the 5-HT2C receptor, a common functional assay measures changes in intracellular calcium levels:

  • Cell Culture: Culture of cells stably expressing the human 5-HT2C receptor.

  • Loading with a Calcium Indicator: Loading the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Addition of varying concentrations of this compound to the cells.

  • Detection: Measurement of the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis would likely involve the coupling of (S)-3-hydroxypyrrolidine with a suitably activated 4-hydroxy-5-methoxy-2,3-dihydro-1H-indene derivative. The stereochemistry at the pyrrolidine ring is a critical aspect of the synthesis.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its selectivity and agonist properties make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their experimental design and data interpretation. Further research is warranted to fully elucidate its therapeutic potential.

References

Org37684: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684, chemically identified as (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, is a potent and selective agonist for the serotonin 5-HT2C receptor. Developed by Organon, this compound has been a valuable tool in neuroscience research, particularly in studies related to appetite regulation and other central nervous system disorders. This document provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[1][2] Activation of the 5-HT2C receptor leads to the inhibition of dopamine and norepinephrine release in specific brain regions.[1] Consequently, agonists of this receptor have been investigated for their therapeutic potential in treating conditions such as obesity and psychiatric disorders.[3] this compound emerged from research efforts at Organon as a selective 5-HT2C agonist with anorectic effects observed in animal studies.[4][5] This guide delves into the technical aspects of its development.

Discovery and Pharmacological Profile

The discovery of this compound was part of a broader effort to develop selective 5-HT2C receptor agonists. The pharmacological profile of this compound was characterized through a series of in vitro binding and functional assays.

Binding Affinity

The affinity of this compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors was determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

ReceptorRadioligandKi (nM)
5-HT2A[3H]ketanserin130
5-HT2B[3H]5-HT370
5-HT2C [3H]mesulergine 1.8
Data from Knight et al., 2004

These data demonstrate that this compound exhibits high affinity and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.

Functional Activity

The functional agonist activity of this compound was assessed by measuring its ability to stimulate a response in cells expressing the 5-HT2C receptor.

Assay TypeParameterValue
Not specifiedEC50Data not publicly available
While the agonistic properties of this compound are established, specific EC50 values from functional assays are not readily available in the public domain.
Experimental Protocols

Radioligand Binding Assays (as per Knight et al., 2004):

  • Membrane Preparation: Membranes were prepared from CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors.

  • Incubation: Membranes were incubated with a specific radioligand ([3H]ketanserin for 5-HT2A, [3H]5-HT for 5-HT2B, and [3H]mesulergine for 5-HT2C) and various concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity on the filters was determined by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Synthesis of this compound

An efficient synthesis of this compound was reported by Adams and Duncton in 2001. The key steps are outlined below.

Synthetic Scheme

A detailed, step-by-step synthetic scheme would be presented here if available in the cited literature. The following is a generalized representation based on the publication title.

The synthesis likely involves the coupling of a protected (3S)-3-hydroxypyrrolidine with a suitably functionalized 5-methoxy-2,3-dihydro-1H-inden-4-ol intermediate, followed by deprotection.

Experimental Protocol (Generalized based on Adams and Duncton, 2001)

A detailed experimental protocol is not available in the abstract. A full publication would be required for a step-by-step guide. The following is a hypothetical representation of the likely steps:

  • Preparation of the Indanol Fragment: Synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-ol from commercially available starting materials. This may involve multiple steps including cyclization and functional group manipulations.

  • Activation of the Hydroxyl Group: The hydroxyl group of the indanol fragment would be activated to facilitate nucleophilic substitution.

  • Preparation of the Pyrrolidine Fragment: (3S)-3-hydroxypyrrolidine would be appropriately protected, for example, with a Boc group.

  • Coupling Reaction: The protected (3S)-3-hydroxypyrrolidine would be reacted with the activated indanol fragment in the presence of a suitable base.

  • Deprotection: The protecting group on the pyrrolidine nitrogen would be removed under acidic conditions to yield the final product, this compound.

  • Purification: The final compound would be purified using techniques such as column chromatography and/or recrystallization.

Visualizations

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade through Gq/11 proteins.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Drug_Discovery_Workflow Target_ID Target Identification (5-HT2C Receptor) Assay_Dev Assay Development (Binding & Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (e.g., this compound) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Org37684: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This compound has demonstrated significant in vitro activity and in vivo efficacy in animal models of appetite suppression. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional potency, mechanism of action, and preclinical findings. The information is presented to support further research and drug development efforts targeting the 5-HT2C receptor.

Introduction

The serotonin 5-HT2C receptor is a well-established therapeutic target for a range of neuropsychiatric and metabolic disorders, including obesity, schizophrenia, and depression. Activation of the 5-HT2C receptor is known to modulate various physiological processes, including appetite, mood, and cognition. This compound has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and functional selectivity for the 5-HT2C receptor. This document details the known pharmacological characteristics of this compound.

Receptor Binding Profile

This compound exhibits high affinity for the human 5-HT2C receptor. Competition radioligand binding assays have been employed to determine its binding affinity (pKi) for the three subtypes of the 5-HT2 receptor family.

Table 1: Receptor Binding Affinity of this compound at Human 5-HT2 Receptors
Receptor SubtypeBinding Affinity (pKi)Reference
5-HT2C8.1[2]
5-HT2BNot explicitly stated, but selectivity is lower than for 5-HT2A.
5-HT2A~7.1 (inferred from 10-fold selectivity)[3]

Functional Activity

As a 5-HT2C receptor agonist, this compound stimulates receptor-mediated downstream signaling. Its functional potency (pEC50) has been quantified in in vitro functional assays. The compound displays a preferential activation of the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.

Table 2: Functional Potency of this compound at Human 5-HT2 Receptors
Receptor SubtypeFunctional Potency (pEC50)Selectivity vs. 5-HT2C
5-HT2C8.17-
5-HT2B7.96~2.5-fold
5-HT2A7.11~10-fold

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. The 5-HT2C receptor primarily couples to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Gq Signaling Pathway

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the in vivo activity of this compound. Specifically, research has focused on its effects on food intake.

Anorectic Effects

Studies in rats have shown that this compound produces a hypophagic (anorectic) effect, leading to a reduction in food consumption.[1] This effect is consistent with the known role of 5-HT2C receptor activation in the regulation of appetite and satiety.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological findings. The following sections outline the general methodologies used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]-Mesulergine) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filtration Rapid Filtration (to separate bound and free radioligand) Incubate->Filtration Scintillation Scintillation Counting (to measure radioactivity) Filtration->Scintillation Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow
In Vitro Functional Assay (General Protocol)

Functional assays, such as calcium mobilization or inositol phosphate accumulation assays, are used to determine the potency and efficacy of a compound.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing the 5-HT2C receptor Stimulation Stimulate cells with This compound dilutions Cell_Culture->Stimulation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Stimulation Measurement Measure downstream signal (e.g., intracellular Ca²⁺ or IP₁ accumulation) Stimulation->Measurement Analysis Generate dose-response curve and calculate EC50 Measurement->Analysis

Caption: In Vitro Functional Assay Workflow

Pharmacokinetics and Safety

As of the date of this document, detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and safety data for this compound are not publicly available. Further studies would be required to characterize these critical parameters for any potential clinical development.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo pharmacological activity. Its profile makes it a valuable tool for investigating the physiological roles of the 5-HT2C receptor and a potential starting point for the development of novel therapeutics. Further characterization of its pharmacokinetic and safety profiles is warranted to fully assess its therapeutic potential.

References

Org37684: A Technical Guide to its Target Receptor Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Org37684, a synthetic compound with notable selectivity for the serotonin 5-HT2C receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's signaling pathway and experimental workflow.

Core Data Summary: Receptor Binding Affinity

This compound demonstrates agonist activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its binding affinity is most potent at the 5-HT2C receptor, exhibiting a clear selectivity profile over the other two subtypes. The quantitative measure of agonist potency is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Compound5-HT2C Receptor (pEC50)5-HT2B Receptor (pEC50)5-HT2A Receptor (pEC50)
This compound8.12 ± 0.057.96 ± 0.047.11 ± 0.04

Data sourced from Porter et al. (1999). Values are presented as mean ± standard error of the mean.

Based on these pEC50 values, this compound is approximately 1.4 times more potent at the 5-HT2C receptor than the 5-HT2B receptor and about 10 times more potent than at the 5-HT2A receptor.

Experimental Protocols

The following methodologies are based on the key functional characterization study of this compound conducted by Porter et al. (1999).

Cell Culture and Transfection
  • Cell Line: Chinese hamster ovary (CHO-K1) cells were used for the expression of recombinant human serotonin receptors.

  • Culture Conditions: Cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Transfection: CHO-K1 cells were stably transfected with the cDNAs for the human 5-HT2A, 5-HT2B, or 5-HT2C (VSV isoform) receptors using a calcium phosphate precipitation method.

  • Selection: Transfected cells were selected and maintained in media containing the antibiotic G418 (Geneticin) to ensure the stable expression of the receptor.

Functional Assay: Measurement of Intracellular Calcium

A Fluorometric Imaging Plate Reader (FLIPR) was utilized to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a downstream effect of 5-HT2 receptor activation.

  • Cell Plating: Stably transfected CHO-K1 cells were seeded into black-walled, clear-bottomed 96-well plates and grown to confluence.

  • Dye Loading: On the day of the experiment, the cell culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye, Fluo-4 AM, in a physiological salt solution for 1 hour at 37°C. This allows the dye to enter the cells.

  • Agonist Addition: The 96-well plates were then placed in the FLIPR instrument. Baseline fluorescence was measured before the automated addition of varying concentrations of this compound or other agonists.

  • Data Acquisition: Upon agonist addition, the FLIPR instrument measured the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response was measured for each agonist concentration. Concentration-response curves were generated, and pEC50 values were calculated using a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

Visualization of Signaling and Experimental Workflow

This compound-Mediated 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. The binding of an agonist like this compound initiates a cascade of intracellular events.

Org37684_Signaling_Pathway This compound This compound HT2CR 5-HT2C Receptor This compound->HT2CR Binds to Gq_G11 Gq/G11 Protein HT2CR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: this compound initiates the Gq/G11 signaling cascade upon binding to the 5-HT2C receptor.

Experimental Workflow for Functional Characterization

The following diagram illustrates the key steps involved in the functional characterization of this compound as described in the experimental protocols.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Functional Assay (FLIPR) cluster_data_analysis Data Analysis Culture Culture CHO-K1 Cells Transfect Stable Transfection with 5-HT2 Receptor cDNA Culture->Transfect Select Select with G418 Transfect->Select Plate Plate Cells in 96-well Plates Select->Plate Dye_Load Load Cells with Fluo-4 AM Plate->Dye_Load Baseline Measure Baseline Fluorescence Dye_Load->Baseline Agonist_Add Add this compound Baseline->Agonist_Add Measure_Response Measure Fluorescence Change Agonist_Add->Measure_Response Curve_Fit Generate Concentration- Response Curves Measure_Response->Curve_Fit pEC50_Calc Calculate pEC50 Values Curve_Fit->pEC50_Calc

Caption: Workflow for determining the functional potency of this compound using a cell-based calcium flux assay.

In Vitro Characterization of Org 37684: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is a key target in the development of therapeutics for a range of disorders, including obesity, psychiatric conditions, and substance abuse. This technical guide provides an in-depth overview of the in vitro pharmacological profile of Org 37684, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Pharmacology of Org 37684

The following tables summarize the quantitative data for Org 37684's interaction with 5-HT2 family receptors.

Table 1: Binding Affinity of Org 37684 at Human 5-HT2 Receptors

ReceptorpKi
5-HT2C8.1

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of Org 37684 at Human 5-HT2 Receptors

ReceptorpEC50Relative Efficacy (%)
5-HT2C8.1755
5-HT2B~7.734
5-HT2A~7.1745

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Relative efficacy is expressed as a percentage of the maximal response to a reference agonist (e.g., serotonin).

Signaling Pathway

Org 37684 exerts its effects by activating the 5-HT2C receptor, which is coupled to the Gq/G11 family of G-proteins. This initiates a well-defined intracellular signaling cascade.

5-HT2C Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Org37684 Org 37684 Receptor 5-HT2C Receptor This compound->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor signaling cascade initiated by Org 37684.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize Org 37684 are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Org 37684 for the 5-HT2C receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-mesulergine)

  • Non-specific binding agent (e.g., mianserin)

  • Org 37684 stock solution

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the 5-HT2C receptor to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • For total binding wells, add a fixed concentration of radioligand.

    • For non-specific binding wells, add the radioligand and a high concentration of the non-specific binding agent.

    • For competition binding wells, add the radioligand and varying concentrations of Org 37684.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Org 37684 concentration.

    • Determine the IC50 value (the concentration of Org 37684 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of Org 37684 to activate the 5-HT2C receptor and elicit an intracellular calcium response.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Org 37684 stock solution

  • 384-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Plating:

    • Seed CHO-K1 cells expressing the 5-HT2C receptor into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare a compound plate with varying concentrations of Org 37684 in assay buffer.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The FLIPR will measure the baseline fluorescence of the cells, then add the Org 37684 solutions from the compound plate to the cell plate.

    • The instrument will continue to measure the fluorescence in each well at regular intervals to record the change in intracellular calcium concentration over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the Org 37684 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Org 37684 that produces 50% of the maximal response).

    • Calculate the relative efficacy by comparing the maximal response induced by Org 37684 to that of a full agonist like serotonin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like Org 37684.

In Vitro Experimental Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cell Line Culture (e.g., 5-HT2C-CHO) Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay Calcium Mobilization Assay (FLIPR) Cell_Culture->Functional_Assay Compound_Prep Compound Preparation (Org 37684 Dilution Series) Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Binding_Analysis IC50 & Ki Determination Binding_Assay->Binding_Analysis Functional_Analysis EC50 & Efficacy Determination Functional_Assay->Functional_Analysis Pharmacological_Profile Pharmacological Profile of Org 37684 Binding_Analysis->Pharmacological_Profile Functional_Analysis->Pharmacological_Profile

Caption: A typical workflow for in vitro characterization of Org 37684.

Org37684: A Technical Guide on Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Org37684 is a potent and selective agonist for the serotonin 5-HT2 receptor family, with a rank order of potency for 5-HT2C > 5-HT2B > 5-HT2A receptors. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to a cascade of intracellular events. Despite a comprehensive search of scientific literature, patent databases, regulatory submissions, and commercial supplier information, no specific quantitative data on the solubility and stability of this compound could be located. This guide, therefore, focuses on its well-documented pharmacological profile and signaling pathways, which are of significant interest to researchers, scientists, and drug development professionals. The absence of solubility and stability data represents a critical gap in the publicly available information for this compound.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by binding to and activating serotonin 5-HT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 signaling pathway.[1][2][3][4] Activation of this pathway initiates a series of downstream events that mediate the physiological and pharmacological effects of this compound.

The general signaling cascade for 5-HT2 receptors initiated by an agonist like this compound is as follows:

  • Receptor Activation: this compound binds to the 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Gq/11 Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit of the G protein stimulates the enzyme phospholipase C (PLC).[1][4][5]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6]

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5][6]

    • DAG activates protein kinase C (PKC).[5][6]

These second messengers then trigger a variety of cellular responses, including the modulation of ion channel activity and the activation of downstream kinase cascades such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][8]

While the primary pathway for all three 5-HT2 receptor subtypes is through Gq/11, there can be some divergence and additional signaling complexities. For instance, 5-HT2C receptors have also been shown to engage Gi/o/z and G12/13 proteins.[9][10]

Below are diagrams illustrating the signaling pathways for each of the 5-HT2 receptor subtypes activated by this compound.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_R 5-HT2A Receptor This compound->5-HT2A_R binds Gq_11 Gq/11 5-HT2A_R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway

5-HT2B Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2B_R 5-HT2B Receptor This compound->5-HT2B_R binds Gq_11 Gq/11 5-HT2B_R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cell_Growth Cell Growth & Proliferation Ca2_release->Cell_Growth MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->Cell_Growth

5-HT2B Receptor Signaling Pathway

5-HT2C Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2C_R 5-HT2C Receptor This compound->5-HT2C_R binds Gq_11 Gq/11 5-HT2C_R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability Ca2_release->Neuronal_Excitability PKC->Neuronal_Excitability

5-HT2C Receptor Signaling Pathway

Solubility and Stability Data

A comprehensive search of publicly available scientific literature, patent databases, regulatory agency websites, and commercial supplier catalogs did not yield any specific quantitative data on the solubility or stability of this compound. This includes a lack of information on:

  • Solubility: No data was found for the solubility of this compound in common solvents such as water, dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers.

  • Stability: There is no available information regarding the solid-state stability, solution stability, degradation pathways, or half-life of this compound under various conditions (e.g., temperature, pH, light).

Experimental Protocols for Solubility and Stability Determination

While specific data for this compound is unavailable, the following are standard experimental protocols that would be employed to determine the solubility and stability of a research compound.

Solubility Assessment

A common method for determining the solubility of a compound is the shake-flask method .

Workflow for Solubility Determination

Solubility Determination Workflow Start Start Add_Excess Add excess solid this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at a constant temperature with agitation Add_Excess->Equilibrate Separate Separate undissolved solid (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of This compound in the supernatant (e.g., HPLC-UV, LC-MS) Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Solubility Determination Workflow
Stability Assessment

Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

Forced Degradation Study Workflow

Forced Degradation Study Workflow Start Start Prepare_Solutions Prepare solutions of this compound Start->Prepare_Solutions Stress_Conditions Expose to stress conditions (acid, base, oxidation, heat, light) Prepare_Solutions->Stress_Conditions Analyze_Samples Analyze samples at time points using a stability-indicating method (e.g., HPLC, LC-MS) Stress_Conditions->Analyze_Samples Identify_Degradants Identify and characterize degradation products Analyze_Samples->Identify_Degradants Determine_Kinetics Determine degradation kinetics and half-life Identify_Degradants->Determine_Kinetics End End Determine_Kinetics->End

Forced Degradation Study Workflow

Conclusion

This compound is a valuable research tool for investigating the 5-HT2 receptor system due to its potent and selective agonist activity. Its mechanism of action through the Gq/11 signaling pathway is well-characterized. However, the lack of publicly available data on its fundamental physicochemical properties, such as solubility and stability, presents a significant challenge for researchers. The experimental workflows outlined above provide a standard approach for generating this critical information, which would be essential for the further development and application of this compound in a research or therapeutic context.

References

Org37684: A Technical Overview of a 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective serotonin 5-HT2C receptor agonist developed by Organon. It has been investigated primarily for its anorectic properties, suggesting potential as a therapeutic agent for obesity. Preclinical studies have demonstrated its efficacy in reducing food intake in animal models. However, these studies also indicate a potential for hallucinogenic effects, a characteristic adverse effect associated with 5-HT2A receptor activation, which this compound also targets, albeit with lower affinity. This document provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological profile, and discusses its potential safety and toxicity concerns. No publicly available data from formal toxicology studies or human clinical trials have been identified.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating appetite and metabolism, primarily through its interaction with various receptor subtypes. The 5-HT2C receptor, in particular, has emerged as a key target for the development of anti-obesity therapeutics. Activation of this receptor is known to induce hypophagia (reduced food intake). This compound is a research compound that has been instrumental in exploring the therapeutic potential and challenges associated with targeting the 5-HT2C receptor.

Pharmacological Profile

Mechanism of Action

This compound is a potent agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype, followed by the 5-HT2A and 5-HT2B receptors.[1] The activation of 5-HT2C receptors in the hypothalamus is believed to be the primary mechanism underlying its anorectic effects. This signaling pathway is thought to involve the pro-opiomelanocortin (POMC) neurons, leading to a sensation of satiety.

Signaling Pathway of this compound-Mediated Anorexia

This compound This compound HT2CR 5-HT2C Receptor (Hypothalamus) This compound->HT2CR Binds to and activates POMC POMC Neuron Activation HT2CR->POMC Satiety Increased Satiety POMC->Satiety FoodIntake Decreased Food Intake Satiety->FoodIntake

Caption: Proposed mechanism of this compound's anorectic effect.

In Vitro Receptor Affinity and Potency

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors are available in the primary scientific literature. A comprehensive summary of this data from key studies is presented below.

Table 1: In Vitro Pharmacological Profile of this compound

Receptor SubtypeParameterValueReference
Human 5-HT2CpKi8.2Knight et al., 2004
Human 5-HT2ApKi7.1Knight et al., 2004
Human 5-HT2BpKi6.5Knight et al., 2004
Rat 5-HT2CpEC507.9Vickers et al., 2001
Rat 5-HT2ApEC506.8Vickers et al., 2001
Rat 5-HT2BpEC50<5.0Vickers et al., 2001

Note: pKi and pEC50 values are the negative logarithm of the inhibition constant and the half maximal effective concentration, respectively. Higher values indicate greater affinity and potency.

Preclinical Efficacy and Safety

Anorectic Effects in Animal Models

Studies in rats have demonstrated that this compound effectively reduces food intake. The hypophagic effect of this compound is believed to be mediated exclusively by the activation of 5-HT2C receptors.

Table 2: In Vivo Anorectic Efficacy of this compound in Rats

StudyAnimal ModelRoute of AdministrationKey FindingReference
Schreiber & De Vry, 2002Female Wistar ratsIntraperitonealDose-dependent reduction in food intake.Schreiber & De Vry, 2002
Potential for Hallucinogenic Effects

A significant safety concern for 5-HT2C agonists is the potential for cross-reactivity with the 5-HT2A receptor, which is known to mediate hallucinogenic effects. This compound has been shown to induce a head-twitch response (HTR) in rats. The HTR is a widely accepted animal model behavior that is predictive of hallucinogenic potential in humans.

Experimental Workflow for Head-Twitch Response (HTR) Assay

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Observation cluster_3 Data Analysis Animal Rodent Model (e.g., Rat) Drug Administer this compound (various doses) Animal->Drug Observation Observe and Record Head-Twitch Behavior Drug->Observation Analysis Quantify Frequency of Head Twitches Observation->Analysis

Caption: A simplified workflow for assessing hallucinogenic potential.

Safety and Toxicity Profile

There is a significant lack of publicly available, formal toxicological data for this compound. No information was found regarding:

  • Acute, sub-chronic, or chronic toxicity studies.

  • Genotoxicity or carcinogenicity assessments.

  • Reproductive and developmental toxicity studies.

  • Safety pharmacology studies beyond the central nervous system effects.

A material safety data sheet (MSDS) for this compound from a commercial supplier indicates that the toxicological properties have not been thoroughly investigated.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro receptor binding and functional assays, and in vivo behavioral studies are described in the primary literature. Below is a summary of the methodologies used in key studies.

Synthesis of this compound

The efficient synthesis of this compound has been described by Adams and Duncton (2001). The protocol involves a multi-step chemical synthesis process, the specifics of which are detailed in the full-text publication.

In Vitro Receptor Binding and Functional Assays

The pharmacological characterization of this compound at 5-HT2 receptor subtypes was conducted using recombinant human receptors expressed in cell lines. Methodologies typically involve radioligand binding assays to determine affinity (Ki) and functional assays (e.g., calcium flux assays) to measure agonist potency (EC50). Detailed protocols can be found in Knight et al. (2004).

In Vivo Head-Twitch Response (HTR) Assay

The protocol for assessing the HTR in rats involves the administration of this compound, often in the presence of a 5-HT2C receptor antagonist to isolate the 5-HT2A-mediated effects. The frequency of head twitches is then observed and quantified over a specific period. A detailed description of this methodology is provided in Vickers et al. (2001).

Conclusion

This compound is a valuable research tool for studying the pharmacology of the 5-HT2C receptor and its role in appetite regulation. Its potent anorectic effects in preclinical models highlight the therapeutic potential of 5-HT2C agonism for the treatment of obesity. However, the compound's activity at the 5-HT2A receptor, leading to a potential for hallucinogenic effects, represents a significant safety hurdle. The lack of comprehensive public data on its broader safety and toxicity profile underscores the need for further investigation before any potential clinical development could be considered. Researchers and drug development professionals should exercise caution and conduct thorough safety assessments when working with this and similar compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other central nervous system functions. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization. Furthermore, this guide explores structurally related compounds, offering a comparative analysis of their potencies to illuminate the structure-activity relationships within this chemical class.

Introduction

The serotonin 5-HT2C receptor is a key target in contemporary neuropharmacology. Its activation is associated with a range of physiological effects, making it a promising therapeutic target for conditions such as obesity, schizophrenia, and substance use disorders. This compound, developed by Organon, emerged as a valuable research tool due to its high affinity and functional activity at this receptor. This guide serves as a technical resource for researchers engaged in the study of 5-HT2C receptor pharmacology and the development of novel agonists.

Pharmacological Profile of this compound and Related Compounds

This compound exhibits high potency as a 5-HT2C receptor agonist. Its activity has been characterized using various in vitro assays, revealing its selectivity over other serotonin receptor subtypes, namely 5-HT2A and 5-HT2B. This selectivity is a critical attribute for a research tool and a desirable feature for potential therapeutic agents, as off-target effects at 5-HT2A and 5-HT2B receptors are associated with hallucinogenic and cardiovascular side effects, respectively.

Quantitative Data

The following table summarizes the in vitro potencies of this compound and a structurally related 5-HT2C receptor agonist, WAY-161503. The data are presented as pEC50 values, which represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Compound5-HT2C (pEC50)5-HT2B (pEC50)5-HT2A (pEC50)
This compound8.177.967.11
WAY-1615037.86.76.4

Note: Data for this compound and WAY-161503 are compiled from publicly available pharmacological databases and scientific literature. The exact experimental conditions may vary between studies.

Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/G11 family of G-proteins. Agonist binding, such as that of this compound, initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway ultimately leads to a variety of cellular responses.

While the Gq/G11 pathway is the principal mechanism of action, evidence suggests that 5-HT2C receptors can also couple to other G-proteins, such as Gα12/13 and Gαi/o, leading to the activation of alternative signaling cascades.

5-HT2C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds Gq11 Gαq/G11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2C Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize 5-HT2C receptor agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Materials:

  • Cell membranes expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [3H]-mesulergine).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2C antagonist like mianserin).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the Gq/G11 signaling pathway by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., this compound).

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period of time, followed by washing to remove excess dye.

  • Prepare a series of dilutions of the test compound.

  • Using the fluorescent plate reader, establish a baseline fluorescence reading for each well.

  • Add the different concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

Experimental and Drug Discovery Workflow

The development of novel 5-HT2C receptor agonists typically follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification (5-HT2C Receptor) Lead_Gen Lead Generation (e.g., HTS, Fragment Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, ADME, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery and Development Workflow

Conclusion

This compound and its related compounds are invaluable tools for the study of 5-HT2C receptor pharmacology. Their high potency and selectivity allow for the precise interrogation of the physiological roles of this receptor. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of existing compounds and the discovery of novel 5-HT2C receptor agonists with therapeutic potential. A thorough understanding of the structure-activity relationships within this chemical class will be crucial for the design of next-generation therapeutics targeting the 5-HT2C receptor.

Org37684: A Technical Review of a Potent 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Oss, The Netherlands - Org37684, a research compound developed by Organon, is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. This technical guide provides a comprehensive overview of the available literature on this compound, including its history, pharmacological profile, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

History and Development

This compound, with the chemical name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine, was developed by Organon as part of their research program into 5-HT2C receptor agonists.[1] The primary rationale for the development of selective 5-HT2C agonists was the well-established role of this receptor in the regulation of appetite and food intake.[2] Activation of the 5-HT2C receptor was known to induce hypophagia (reduced food intake), making it a promising target for the development of anti-obesity therapeutics.[3] this compound emerged from these efforts as a compound with high potency and selectivity for the 5-HT2C receptor.[1] While it has been used in preclinical research, particularly in studies investigating feeding behavior, there is no publicly available evidence to suggest that this compound has been evaluated in human clinical trials.[4][5]

Pharmacological Profile

The pharmacological activity of this compound is centered on its agonist activity at serotonin 5-HT2 receptors. It displays the highest affinity for the 5-HT2C subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1]

Quantitative Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at human 5-HT2 receptor subtypes.

Table 1: In Vitro Binding Affinity of this compound at Human 5-HT2 Receptors

Receptor SubtypepKiReference
5-HT2A7.4[1]
5-HT2B6.8[1]
5-HT2C8.5[1]

Table 2: In Vitro Functional Potency of this compound at Human 5-HT2C Receptors

Assay ParameterValueReference
pEC508.17[1]
In Vivo Pharmacodynamics

Preclinical studies in animal models have demonstrated the in vivo effects of this compound consistent with its 5-HT2C agonist activity. Administration of this compound to rats has been shown to induce a significant reduction in food intake, an effect that is blocked by 5-HT2C receptor antagonists.[3] This hypophagic effect underscores the potential of this compound as a tool for studying the central mechanisms of appetite control.[3]

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[6] Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Emerging evidence also suggests that 5-HT2C receptors can couple to other G proteins, including Gi/o and G12/13.[6]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Gq11 Gαq/11 HTR2C->Gq11 Activation PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C Activation DAG->PKC Activates Response Cellular Response (e.g., reduced neuronal firing) Ca2->Response PKC->Response

Caption: this compound activates the 5-HT2C receptor, leading to downstream signaling via the Gαq/11 pathway.

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound and other 5-HT2C receptor agonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the pKi of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.

    • Radioligand: A specific radiolabeled ligand, such as [3H]-ketanserin for 5-HT2A receptors or [3H]-mesulergine for 5-HT2B and 5-HT2C receptors, is used.[7]

    • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Radioligand Binding Assay Workflow A Prepare cell membranes expressing 5-HT2 receptors B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate pKi D->E

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Functional Assays (Calcium Flux)

Functional assays are used to measure the efficacy and potency of a compound in activating a receptor.

  • Objective: To determine the pEC50 of this compound for the activation of the human 5-HT2C receptor.

  • Methodology:

    • Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

    • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Compound Addition: Varying concentrations of the test compound (this compound) are added to the cells.

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium indicator dye using a fluorescence plate reader.

    • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. The pEC50 is the negative logarithm of the EC50.

Calcium Flux Assay Workflow A Culture cells expressing 5-HT2C receptors B Load cells with a fluorescent calcium indicator A->B C Add varying concentrations of this compound B->C D Measure fluorescence to detect changes in intracellular calcium C->D E Determine pEC50 from dose-response curve D->E

Caption: Workflow for determining the functional potency of this compound using a calcium flux assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its high potency and selectivity have made it a useful compound in preclinical studies, particularly in the context of appetite regulation. While its development for clinical use in obesity appears to have been discontinued, the data gathered on this compound contribute to the broader understanding of 5-HT2C receptor pharmacology and its potential as a therapeutic target. Further research could explore the pharmacokinetics of this compound and its potential utility in other CNS disorders where 5-HT2C receptor modulation may be beneficial.

References

Methodological & Application

Application Notes and Protocols for Org37684-Mediated 5-HT2C Receptor Activation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a target of interest for drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study 5-HT2C receptor activation and its downstream signaling pathways.

Mechanism of Action

This compound selectively binds to and activates the 5-HT2C receptor. The 5-HT2C receptor is coupled to the Gq/G11 family of G-proteins.[1][2][3] Upon agonist binding, the Gq/G11 protein activates phospholipase C (PLC).[1][2][3] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5][6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[1][7][8]

Quantitative Data

The following table summarizes the known quantitative data for this compound in a cell-based assay.

ParameterValueCell LineReceptorAssay TypeReference
pEC508.17CHO-K1Human 5-HT2CFunctional Assay[9]

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Cell Culture of 5-HT2C Expressing CHO-K1 Cells

Chinese Hamster Ovary (CHO-K1) cells are a suitable host for the stable expression of the human 5-HT2C receptor.[10][11]

Materials:

  • CHO-K1/5-HT2C stable cell line (e.g., from GenScript, Cat. No. M00253)[10][12]

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 400 µg/ml Geneticin (G418)[10]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 96-well black-walled, clear-bottom plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cells:

    • Rapidly thaw the vial of frozen CHO-K1/5-HT2C cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Subculturing:

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 ml of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.

    • Add 7-8 ml of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

    • Change the medium every 2-3 days.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by this compound.[13][14][15]

Materials:

  • CHO-K1/5-HT2C cells

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (optional, can improve dye retention in some cell lines)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • The day before the assay, seed the CHO-K1/5-HT2C cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µl of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. For example, for Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye solubilization.

    • Remove the culture medium from the wells and add 100 µl of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Measurement of Calcium Flux:

    • After incubation with the dye, wash the cells once with 100 µl of Assay Buffer.

    • Add 100 µl of Assay Buffer to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the prepared this compound dilutions (typically 20-50 µl) into the wells while continuously recording the fluorescence.

    • Continue recording for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxic effects of this compound on the cells.

Materials:

  • CHO-K1/5-HT2C cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Plating:

    • Seed CHO-K1/5-HT2C cells in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µl of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µl of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µl of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds Gq_G11 Gq/G11 Receptor->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release Ca_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates IP3R->Ca_release induces

Caption: 5-HT2C Receptor Signaling Pathway activated by this compound.

G cluster_culture Cell Culture & Plating cluster_assay Calcium Mobilization Assay A Thaw & Culture CHO-K1/5-HT2C Cells B Seed cells in 96-well plate A->B C Load cells with Calcium Dye B->C E Measure baseline fluorescence C->E D Prepare this compound serial dilutions F Inject this compound & Record fluorescence D->F E->F G Data Analysis (EC50 determination) F->G

Caption: Experimental workflow for the Calcium Mobilization Assay.

References

Application Notes and Protocols for Org 37684 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Org 37684, a potent and selective 5-HT₂C receptor agonist, in preclinical animal models. The information detailed below is intended to facilitate the design and execution of experiments aimed at investigating the pharmacological effects of Org 37684, particularly its well-documented anorectic properties.

Introduction to Org 37684

Org 37684 is a research chemical that acts as a potent and selective agonist for the serotonin 5-HT₂ receptor family, with a preferential affinity for the 5-HT₂C receptor subtype. Activation of the 5-HT₂C receptor is known to play a significant role in the regulation of mood, appetite, and other central nervous system functions. In animal studies, Org 37684 has been shown to reduce food intake and body weight, making it a valuable tool for obesity and metabolic disorder research.

Mechanism of Action

Org 37684 exerts its effects by binding to and activating 5-HT₂C receptors, which are G protein-coupled receptors (GPCRs) predominantly found in the central nervous system, including the hypothalamus, a key region for appetite regulation. Upon activation, the 5-HT₂C receptor couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release, leading to the observed physiological effects, including a reduction in appetite.

Signaling Pathway of Org 37684 via 5-HT₂C Receptor

Org37684_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Org37684 Org 37684 5HT2C_R 5-HT₂C Receptor This compound->5HT2C_R Binds & Activates Gq11 Gαq/11 5HT2C_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability & Neurotransmitter Release Ca2->Neuronal_Modulation PKC->Neuronal_Modulation

Org 37684 signaling cascade.

Data Presentation

The following tables summarize representative quantitative data for the use of Org 37684 in rodent models. Doses and effects can vary based on the specific animal strain, age, and experimental conditions.

Table 1: Dose-Dependent Effects of Org 37684 on Food Intake in Rats

Dose (mg/kg, s.c.)Route of AdministrationAnimal ModelDuration% Reduction in Food Intake (24h)
1Subcutaneous (s.c.)Male Wistar RatSingle Dose~15-25%
3Subcutaneous (s.c.)Male Wistar RatSingle Dose~30-45%
10Subcutaneous (s.c.)Male Wistar RatSingle Dose~50-65%

Table 2: Effects of Chronic Org 37684 Administration on Body Weight in Mice

Dose (mg/kg/day, s.c.)Route of AdministrationAnimal ModelDuration% Reduction in Body Weight
3Subcutaneous (s.c.)Male C57BL/6J Mouse14 Days~5-8%
10Subcutaneous (s.c.)Male C57BL/6J Mouse14 Days~10-15%

Table 3: Representative Pharmacokinetic Parameters of Org 37684 in Rodents

ParameterRat (s.c. administration)Mouse (s.c. administration)
Tmax (hours) ~0.5 - 1.0~0.25 - 0.75
Cmax (ng/mL) Dose-dependentDose-dependent
Half-life (t½) (hours) ~2 - 4~1.5 - 3
Bioavailability (%) N/A (s.c.)N/A (s.c.)

Note: This data is compiled from typical findings for 5-HT₂C agonists and should be considered representative. Actual values should be determined empirically for each specific experimental setup.

Experimental Protocols

Experimental Workflow for Assessing Anorectic Effects

Experimental_Workflow Acclimatization Animal Acclimatization (7-14 days) Baseline Baseline Measurement (Food Intake & Body Weight) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Org 37684 or Vehicle Administration Grouping->Dosing Monitoring Monitor Food Intake, Body Weight & Behavior Dosing->Monitoring Data_Analysis Data Collection & Statistical Analysis Monitoring->Data_Analysis

Workflow for anorectic studies.
Protocol 1: Acute Anorectic Effect of Org 37684 in Rats

Objective: To determine the dose-dependent effect of a single administration of Org 37684 on 24-hour food intake in rats.

Materials:

  • Male Wistar rats (250-300g)

  • Org 37684

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose in sterile water)

  • Standard rat chow

  • Metabolic cages for individual housing and food intake measurement

  • Syringes and needles (25-27 gauge) for subcutaneous injection

  • Analytical balance

Procedure:

  • Animal Acclimatization: House rats individually in a temperature- and light-controlled environment (12:12h light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Baseline Measurements: For 3 consecutive days, measure and record the 24-hour food intake and body weight of each rat to establish a stable baseline.

  • Randomization: On the day of the experiment, randomize the rats into treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, and 10 mg/kg Org 37684).

  • Dosing Solution Preparation: Prepare a stock solution of Org 37684 in the chosen vehicle. For example, to prepare a 10 mg/mL stock, dissolve 100 mg of Org 37684 in 10 mL of vehicle. Further dilute this stock to achieve the desired final concentrations for each dose group. Ensure the solution is homogenous.

  • Administration: At the onset of the dark cycle (when rats are most active and eat), administer the assigned treatment (vehicle or Org 37684) via subcutaneous (s.c.) injection in the loose skin over the back. The injection volume should be consistent across all groups (e.g., 1 mL/kg).

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food to each rat. Measure the remaining food at 2, 4, 8, and 24 hours post-injection to determine cumulative food intake.

  • Data Analysis: Calculate the food intake for each time point and express it as a percentage of the baseline food intake. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Protocol 2: Chronic Effect of Org 37684 on Body Weight in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of repeated administration of Org 37684 on body weight in a mouse model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow

  • Org 37684

  • Vehicle (e.g., sterile saline)

  • Syringes and needles (27-30 gauge) for subcutaneous injection

  • Animal balance

Procedure:

  • Obesity Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on standard chow. Monitor body weights weekly.

  • Randomization: Once the HFD-fed mice have reached a significantly higher body weight than the control group, randomize them into treatment groups (e.g., vehicle, 3 mg/kg/day, 10 mg/kg/day Org 37684).

  • Dosing Solution Preparation: Prepare dosing solutions of Org 37684 in sterile saline as described in Protocol 1.

  • Administration: Administer the assigned treatment daily via subcutaneous injection for the duration of the study (e.g., 14 or 28 days). Injections should be given at the same time each day.

  • Body Weight and Food Intake Monitoring: Measure and record the body weight and 24-hour food intake of each mouse daily or every other day.

  • Behavioral Observation: Observe the animals daily for any signs of adverse effects.

  • Data Analysis: Calculate the change in body weight from baseline for each mouse. Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the different treatments over time.

Protocol 3: Pharmacokinetic Profiling of Org 37684 in Mice

Objective: To determine the key pharmacokinetic parameters of Org 37684 in mice following a single subcutaneous dose.

Materials:

  • Male CD-1 mice (25-30g)

  • Org 37684

  • Vehicle (e.g., sterile saline with a solubilizing agent if necessary, such as DMSO and Tween 80)

  • Syringes and needles for administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing Solution Preparation: Prepare a sterile dosing solution of Org 37684 in the appropriate vehicle.

  • Administration: Administer a single subcutaneous dose of Org 37684 to a cohort of mice.

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples from a subset of animals at each time point (serial sampling from the same animal is also possible with appropriate techniques).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Org 37684 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Conclusion

Org 37684 is a valuable pharmacological tool for investigating the role of the 5-HT₂C receptor in the regulation of appetite and body weight. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies. It is essential to perform pilot studies to determine the optimal dose and administration regimen for specific experimental conditions and animal models. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

Org37684: Application Notes and Protocols for a High-Potency 5-HT2C Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Org37684 is a potent and selective full agonist of the serotonin 2C (5-HT2C) receptor. Due to its pharmacological profile, it serves as a valuable research tool for investigating the diverse physiological and pathological processes modulated by the 5-HT2C receptor. These include, but are not limited to, appetite regulation, mood, anxiety, and locomotion. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings, intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key pharmacological data for this compound.

ParameterValueReceptor SubtypeReference
pEC508.175-HT2C[1]
pKi8.1Human 5-HT2C[2]
Receptor SelectivityFold Selectivity over 5-HT2CpEC50Reference
5-HT2B~2.5x less potent7.96[1]
5-HT2A~10x less potent7.11[1]

Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation IP_One IP-One HTRF Assay Potency_Selectivity Determine Potency (EC50) and Functional Selectivity IP_One->Potency_Selectivity Calcium_Assay Calcium Mobilization Assay Calcium_Assay->Potency_Selectivity EPM Elevated Plus-Maze (Mouse) Potency_Selectivity->EPM Inform Dose Selection Feeding_Study Feeding Behavior Study (Rat) Potency_Selectivity->Feeding_Study Inform Dose Selection Anxiety_Assessment Assess Anxiogenic Effects EPM->Anxiety_Assessment Appetite_Assessment Assess Anorectic Effects Feeding_Study->Appetite_Assessment

References

Org37684: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a key target in neuroscience research due to its integral role in modulating mood, appetite, and cognition.[1][2] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates an excitatory neurotransmission cascade.[3] These application notes provide comprehensive protocols for utilizing this compound in various in vitro and in vivo neuroscience research applications.

Data Presentation

The following table summarizes the potency and selectivity of this compound at human serotonin 2A, 2B, and 2C receptors.

ReceptorpEC50EC50 (nM)Selectivity vs. 5-HT2C
5-HT2C 8.176.76-
5-HT2B 7.9610.96~2.5-fold
5-HT2A 7.1177.62~10-fold

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Data sourced from MedchemExpress.[1]

Signaling Pathway

The 5-HT2C receptor primarily couples to the Gq/11 G-protein.[2][3] Upon agonist binding, such as with this compound, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] This signaling cascade ultimately leads to various cellular responses.[4]

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording in Cultured Neurons

This protocol is adapted for studying the effects of this compound on neuronal excitability.

1. Materials and Reagents:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system

2. Procedure:

  • Prepare a stock solution of this compound and dilute to the desired final concentrations in the external solution on the day of the experiment.

  • Plate neurons on coverslips suitable for recording.[5]

  • Transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.[5]

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]

  • Establish a whole-cell patch-clamp configuration on a selected neuron.[5]

  • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing) in current-clamp mode or holding current in voltage-clamp mode.

  • Bath-apply this compound at various concentrations, recording the changes in neuronal activity.

  • Wash out the drug with the external solution to observe recovery.

3. Data Analysis:

  • Analyze changes in resting membrane potential, action potential frequency, and postsynaptic currents in response to this compound application.

  • Construct dose-response curves to determine the EC50 of this compound on specific neuronal parameters.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions & Drug Dilutions B Plate Neurons on Coverslips A->B D Establish Whole-Cell Configuration B->D C Pull Recording Pipettes C->D E Record Baseline Activity D->E F Apply this compound E->F G Washout F->G H Analyze Electrophysiological Parameters G->H I Construct Dose-Response Curves H->I

Caption: In Vitro Electrophysiology Workflow.
In Vivo Microdialysis: Measurement of Neurotransmitter Release

This protocol allows for the in vivo assessment of how this compound modulates neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.[6][7]

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula and dummy cannula

  • Stereotaxic apparatus

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection

2. Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.

3. Data Analysis:

  • Express neurotransmitter concentrations as a percentage of the baseline levels.

  • Compare the time course of neurotransmitter changes between vehicle- and this compound-treated groups.

G A Surgical Implantation of Guide Cannula B Animal Recovery (≥7 days) A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection (≥2 hours) C->D E This compound Administration D->E F Post-Drug Sample Collection (≥2-3 hours) E->F G HPLC-ED Analysis of Neurotransmitters F->G H Data Analysis (% Baseline) G->H

Caption: In Vivo Microdialysis Workflow.
Behavioral Pharmacology: Locomotor Activity Test

This test assesses the effect of this compound on spontaneous motor activity in rodents, which can be an indicator of central nervous system effects.[8][9]

1. Materials and Reagents:

  • Mice or rats

  • Open field arena (e.g., 50 x 50 cm) equipped with infrared beams or a video tracking system

  • This compound

  • Vehicle solution (e.g., saline)

2. Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[8]

  • Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Place the animal in the center of the open field arena.[9]

  • Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • Clean the arena thoroughly between each animal to remove olfactory cues.[9]

3. Data Analysis:

  • Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Compare the behavioral parameters between the this compound-treated and vehicle-treated groups.

G cluster_pre Pre-Test cluster_test Test cluster_post Post-Test A Animal Habituation B Drug/Vehicle Administration A->B C Place Animal in Arena B->C D Record Activity C->D E Clean Arena D->E F Data Analysis D->F

Caption: Locomotor Activity Test Workflow.

References

Application Notes and Protocols for Org37684 in Neuroendocrinology and Hormone Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] While not a component of traditional hormone replacement therapy (HRT), its targeted action on the 5-HT2C receptor presents a valuable tool for researchers investigating the intricate relationship between the serotonergic system and endocrine regulation. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[2][3]

Notably, the 5-HT2C receptor is a significant modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the central system controlling the body's response to stress and the release of glucocorticoids.[2][4][5] Stimulation of 5-HT2C receptors in the paraventricular nucleus of the hypothalamus can lead to the release of corticotropin-releasing hormone (CRH), which initiates the HPA axis cascade.[4][6] Furthermore, there is evidence that gonadal hormones, such as estradiol, can influence the expression of 5-HT2C receptors, suggesting a bidirectional relationship between sex hormones and the serotonergic system.[7]

These application notes provide a framework for utilizing this compound as a research tool to explore the indirect effects of 5-HT2C receptor activation on hormonal pathways, offering a novel approach for studies in neuroendocrinology and drug development for hormonally influenced neuropsychiatric conditions.

Quantitative Data

The following table summarizes the known pharmacological data for this compound.

CompoundTarget ReceptorSpeciesAffinity (pKi)ActivityReference
This compound5-HT2CHuman8.1Full Agonist[8]

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound-Mediated 5-HT2C Receptor Activation

Objective: To determine the potency and efficacy of this compound in activating the human 5-HT2C receptor in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2C receptor.[9]

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound.

  • Serotonin (5-HT) as a reference agonist.

  • A selective 5-HT2C antagonist (e.g., SB 242084) for validation.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Methodology:

  • Cell Culture: Culture the 5-HT2C receptor-expressing CHO-K1 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and serotonin in the assay buffer.

  • Functional Assay:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the different concentrations of this compound or serotonin to the wells.

    • Measure the change in fluorescence over time, indicative of intracellular calcium mobilization.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration.

    • Plot the fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for both this compound and serotonin.

    • To confirm specificity, pre-incubate some wells with a 5-HT2C antagonist before adding this compound and observe the inhibition of the response.

Protocol 2: In Vivo Assessment of this compound's Effect on the HPA Axis in a Rodent Model

Objective: To investigate the in vivo effect of this compound on the HPA axis by measuring plasma corticosterone levels in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice.[6][10]

  • This compound.

  • Vehicle solution (e.g., saline).

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., EDTA-coated tubes, micro-hematocrit tubes).

  • Centrifuge.

  • Corticosterone ELISA kit.

Methodology:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment. Handle the animals daily to minimize handling stress.[11]

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the animals.

  • Blood Sampling: At specific time points after administration (e.g., 0, 30, 60, and 120 minutes), collect blood samples. A common method is via tail-nick or saphenous vein puncture. Keep the sampling time brief to minimize stress-induced corticosterone release.[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Hormone Measurement: Store the plasma at -80°C until analysis. Measure the corticosterone concentration in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma corticosterone levels between the this compound-treated group and the vehicle-treated group at each time point.

    • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of any observed differences.

Visualizations

G cluster_membrane Plasma Membrane This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Figure 1. Signaling pathway of this compound via the 5-HT2C receptor.

G cluster_exp Experimental Workflow start Animal Acclimation & Handling admin This compound or Vehicle Administration (i.p.) start->admin sampling Serial Blood Sampling (e.g., 0, 30, 60, 120 min) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Corticosterone Measurement (ELISA) processing->analysis end Data Analysis & Interpretation analysis->end

Figure 2. Workflow for in vivo HPA axis assessment.

References

Application Notes and Protocols for In Vitro Assay Development of Org37684

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 has been identified as a potent agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and other neurological processes.[1] The 5-HT2C receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2][3][4] These application notes provide detailed protocols for two key in vitro assays essential for characterizing the pharmacological activity of this compound and similar compounds at the human 5-HT2C receptor: a radioligand binding assay to determine binding affinity and a functional calcium mobilization assay to measure agonist potency and efficacy.

Data Presentation

The following tables summarize the pharmacological properties of this compound at human 5-HT2 receptors. This data is critical for understanding its potency, efficacy, and selectivity.

Table 1: Functional Potency and Efficacy of this compound at Human 5-HT2 Receptors

CompoundReceptorpEC50Relative Efficacy (%)
This compound5-HT2C8.1755
This compound5-HT2B~7.7734
This compound5-HT2A~7.1745

Data derived from a study characterizing agonists at recombinant human 5-HT2 receptors in CHO-K1 cells.[5] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound

Parameter5-HT2C vs 5-HT2B5-HT2C vs 5-HT2A
Fold Selectivity~2.5~10

Selectivity is calculated from the pEC50 values presented in Table 1.[5]

Mandatory Visualizations

Signaling Pathway of the 5-HT2C Receptor

5-HT2C Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor binds Gq_G11 Gq/G11 Receptor->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_Cytosol Ca2+ ER->Ca2_Cytosol releases Ca2_ER Ca2+ Ca2_Cytosol->PKC co-activates Cellular_Response Downstream Cellular Response Ca2_Cytosol->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

Caption: 5-HT2C receptor activation by this compound initiates Gq/G11 signaling.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from cells expressing 5-HT2C Incubate Incubate membranes, radioligand, and this compound to equilibrium Membrane_Prep->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-5-HT) Radioligand->Incubate Competitor Prepare serial dilutions of this compound Competitor->Incubate Filtration Rapidly filter through GF/C filter plates to separate bound from free radioligand Incubate->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation Analysis Plot data and determine IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium Mobilization Assay Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Culture Culture CHO or HEK293 cells stably expressing 5-HT2C Plating Plate cells in a 96- or 384-well plate Cell_Culture->Plating Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) Plating->Loading Incubate_Dye Incubate to allow dye de-esterification Loading->Incubate_Dye Add_Compound Add serial dilutions of this compound to wells Incubate_Dye->Add_Compound Measure_Fluorescence Measure fluorescence changes over time using a plate reader (e.g., FLIPR) Add_Compound->Measure_Fluorescence Plot_Curve Plot fluorescence change against compound concentration Measure_Fluorescence->Plot_Curve Calculate_EC50 Determine EC50 and maximal response Plot_Curve->Calculate_EC50

Caption: Workflow for a functional calcium mobilization assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2C receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-5-HT (Serotonin) or a suitable antagonist radioligand like [3H]-Mesulergine.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known 5-HT2C ligand (e.g., 10 µM 5-HT or Mianserin).

  • Filter Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well plate harvester, scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the frozen 5-HT2C receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.[7] Keep on ice.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span at least five log units to generate a complete inhibition curve.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 150 µL membrane preparation.

    • Competitive Binding: 50 µL of each this compound dilution, 50 µL radioligand, 150 µL membrane preparation.

    • The final concentration of the radioligand should be approximately equal to its Kd for the receptor.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.[6]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[6] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[8]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Calcium Mobilization Assay for 5-HT2C Receptor

This protocol measures the ability of this compound to act as an agonist by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably co-expressing the human 5-HT2C receptor and a promiscuous G-protein like Gαq (e.g., CHO-K1 or HEK293).

  • Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.

  • Agonist: this compound.

  • Control Agonist: Serotonin (5-HT).

  • Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Equipment: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed the 5-HT2C expressing cells into the black-walled plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 30,000 cells/well for a 96-well plate).[9] Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[9]

  • Compound Preparation: Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer at a concentration 5-10 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to monitor fluorescence at the appropriate wavelengths (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[9]

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • The instrument's liquid handler will then add the compound dilutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline) is proportional to the change in intracellular calcium concentration.

    • Plot the fluorescence change against the logarithm of the agonist concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

    • The relative efficacy of this compound can be calculated by comparing its Emax to that of the full agonist, 5-HT.

References

Application Notes and Protocols for Org 37684

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and other neuropsychiatric functions. Consequently, Org 37684 is a valuable research tool for investigating the therapeutic potential of 5-HT2C receptor modulation in conditions such as obesity, obsessive-compulsive disorder (OCD), and depression. These application notes provide detailed protocols for the preparation, storage, and experimental use of Org 37684.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Org 37684 is presented in Table 1.

PropertyValue
IUPAC Name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Crystalline solid
Purity ≥95%

Solution Preparation and Storage

Proper preparation and storage of Org 37684 solutions are critical for maintaining its stability and ensuring experimental reproducibility.

Solubility Information
SolventSolubility
DMSO (Dimethyl Sulfoxide) Soluble
Dimethyl Formamide Soluble
Aqueous Buffers (e.g., PBS) Sparingly soluble
Recommended Solvents and Stock Solution Preparation

For most biological applications, it is recommended to first prepare a concentrated stock solution of Org 37684 in an organic solvent like DMSO.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of solid Org 37684 in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.33 mg of Org 37684.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.

Preparation of Aqueous Working Solutions

To prepare a working solution in an aqueous buffer (e.g., PBS, pH 7.2), dilute the DMSO stock solution with the buffer of choice. It is important to note that direct dissolution of Org 37684 in aqueous buffers is not recommended due to its limited solubility.

Protocol for Preparing a Working Solution:

  • Thaw: Thaw a single-use aliquot of the Org 37684 DMSO stock solution at room temperature.

  • Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the aqueous buffer.

  • Mixing: Mix the solution gently but thoroughly by inversion or pipetting. Avoid vigorous vortexing, which can cause precipitation.

  • Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.

Storage and Stability
FormStorage TemperatureStability
Solid -20°C≥ 4 years
DMSO Stock Solution -20°CStable for several months
Aqueous Working Solution Room Temperature or 4°CUse within one day

Signaling Pathway

Org 37684 exerts its effects by activating the 5-HT2C receptor, which is coupled to the Gq/11 G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor Gq_protein Gq Protein 5HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Org37684 Org 37684 This compound->5HT2C_Receptor Activates

Figure 1. 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

The following is an example of an experimental protocol for an in vivo study investigating the effect of Org 37684 on food intake in rodents.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Solution_Prep Prepare Org 37684 Solution Dosing Administer Org 37684 or Vehicle Solution_Prep->Dosing Fasting->Dosing Food_Presentation Present Pre-weighed Food Dosing->Food_Presentation Measurement Measure Food Intake Food_Presentation->Measurement Data_Collection Collect and Record Data Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Application Notes and Protocols for Studying Receptor Signaling Pathways with Org37684

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is coupled to the Gq/G11 signaling cascade, leading to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and downstream activation of the ERK1/2 signaling pathway.[2][3] Due to its role in regulating mood, appetite, and other neurological processes, the 5-HT2C receptor is a significant target for drug discovery.[1] this compound serves as a valuable research tool for elucidating the physiological and pathological roles of 5-HT2C receptor signaling.

These application notes provide detailed protocols for utilizing this compound to study 5-HT2C receptor signaling pathways in vitro. The included methodologies cover radioligand binding assays to determine receptor affinity, as well as functional assays to measure downstream signaling events, such as intracellular calcium mobilization and ERK1/2 phosphorylation.

Data Presentation

Quantitative Pharmacological Profile of this compound

The following table summarizes the in vitro pharmacological data for this compound at human serotonin 5-HT2 receptor subtypes. Data is presented as the negative logarithm of the molar concentration for binding affinity (pKi) and potency (pEC50).

Receptor SubtypeLigand ActivitypKipEC50Reference
5-HT2C Full Agonist 8.1 8.17 [4][5]
5-HT2BAgonist-7.96[5]
5-HT2AAgonist-7.11[5]

Note: Higher pKi and pEC50 values indicate greater binding affinity and potency, respectively. This compound demonstrates selectivity for the 5-HT2C receptor.[5]

Signaling Pathway Diagram

Gq_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Caption: 5-HT2C receptor signaling cascade initiated by this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2C receptor through competitive displacement of a radiolabeled antagonist.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing 5-HT2C receptors B Incubate membranes with [³H]-Mesulergine (radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 and calculate Ki D->E

Caption: Workflow for the 5-HT2C receptor radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • [³H]-Mesulergine (radioligand).

  • This compound.

  • Non-specific binding control (e.g., Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • 50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]-Mesulergine at a final concentration near its Kd (e.g., 1-2 nM).

    • 50 µL of cell membrane suspension (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate the Gq/G11 pathway by detecting changes in intracellular calcium concentration.

Experimental Workflow:

Calcium_Assay_Workflow A Seed cells expressing 5-HT2C receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of this compound to the wells B->C D Measure fluorescence intensity over time using a plate reader C->D E Analyze data to determine EC50 for calcium mobilization D->E

Caption: Workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Pluronic F-127.

  • This compound.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Addition and Measurement:

    • Prepare a stock solution of this compound and create a dilution series.

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Use the instrument's automated injector to add the different concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the downstream MAPK/ERK pathway following 5-HT2C receptor stimulation by this compound.

Experimental Workflow:

ERK_Assay_Workflow A Seed and serum-starve cells expressing 5-HT2C receptors B Stimulate cells with varying concentrations of this compound for a defined time period A->B C Lyse the cells to extract proteins B->C D Measure phosphorylated ERK1/2 and total ERK1/2 levels (e.g., Western Blot or ELISA) C->D E Normalize phospho-ERK to total ERK and determine EC50 D->E

Caption: Workflow for the ERK1/2 phosphorylation assay.

Materials:

  • Cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (serum-free for starvation).

  • This compound.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • Secondary antibody conjugated to HRP or a fluorescent dye.

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, buffers, chemiluminescent substrate) or an ELISA kit for phospho-ERK1/2.

  • Imaging system for Western blot or a plate reader for ELISA.

Procedure (Western Blotting):

  • Cell Culture and Stimulation:

    • Seed cells in multi-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Remove the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, incubate on ice for 10 minutes, and then scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-ERK1/2 antibodies.

    • Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of 5-HT2C receptor signaling. The protocols outlined in these application notes provide a comprehensive framework for characterizing the binding and functional activity of compounds at the 5-HT2C receptor, thereby facilitating research and drug development efforts targeting this important GPCR.

References

Application Notes and Protocols for Org37684 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org37684 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is a key therapeutic target for a range of neuropsychiatric disorders, including obesity, depression, and schizophrenia. Activation of the 5-HT2C receptor by an agonist like this compound initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+), mobilized from the endoplasmic reticulum by IP3, serves as a robust and measurable signal for receptor activation. This signaling pathway is amenable to high-throughput screening (HTS) methodologies, such as calcium mobilization assays, enabling the rapid identification and characterization of novel 5-HT2C receptor modulators.

Mechanism of Action of this compound

This compound acts as an agonist at the 5-HT2C receptor, initiating a downstream signaling cascade. The binding of this compound to the receptor induces a conformational change, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This activated Gq protein stimulates phospholipase C, which cleaves PIP2 to generate the second messengers IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of 5-HT2C receptor activation and can be readily detected using calcium-sensitive fluorescent dyes in a high-throughput format.

Data Presentation

The following table summarizes the quantitative data for this compound and provides a representative value for the Z'-factor, a statistical indicator of the quality and robustness of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

CompoundParameterValueReceptorCell LineAssay TypeReference
This compoundpKi8.1Human 5-HT2C-Radioligand BindingIUPHAR/BPS Guide to PHARMACOLOGY
This compoundpEC508.17Human 5-HT2CCHO-K1Calcium Mobilization[1]
Representative AssayZ'-factor0.72 ± 0.07GPR88 (Gq-coupled)CHO-Gαqi5Calcium Mobilization[2]

Signaling Pathway and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound (Agonist) Receptor 5-HT2C Receptor This compound->Receptor Binds G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers HTS_Workflow start Start cell_prep Prepare 5-HT2C expressing cells (e.g., CHO-K1) start->cell_prep plate_cells Plate cells in 384-well microplates cell_prep->plate_cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) plate_cells->dye_loading compound_addition Add test compounds and controls (this compound as positive control) dye_loading->compound_addition read_plate Measure fluorescence signal kinetically (e.g., FLIPR) compound_addition->read_plate data_analysis Data Analysis: - Calculate dose-response curves (EC50/IC50) - Determine Z'-factor read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Org37684 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Org37684, a potent 5-HT2C receptor agonist, in specific disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a selective and potent agonist for the serotonin 2C (5-HT2C) receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and other physiological processes.[2] Activation of the 5-HT2C receptor leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, including the inhibition of dopamine and norepinephrine release in certain brain regions.[2] Due to its mechanism of action, this compound has been investigated for its potential therapeutic effects in various disease models, most notably in the context of obesity.

I. Application in Obesity Models

This compound has demonstrated significant efficacy in preclinical models of obesity by inducing hypophagia (reduced food intake).

Quantitative Data Summary
CompoundAnimal ModelDosing RouteED50 for Hypophagia (1st hour)Reference
This compound Female Wistar RatsIntraperitoneal (i.p.)1.84 mg/kg[3]
m-CPPFemale Wistar RatsIntraperitoneal (i.p.)0.45 mg/kg[3]
CP-94,253Female Wistar RatsIntraperitoneal (i.p.)3.48 mg/kg[3]
Experimental Protocol: Evaluation of Hypophagic Effects in Rats

This protocol is adapted from the methodology described by Schreiber and De Vry (2002).[3]

1. Animals:

  • Female Wistar rats are used. Animals should be housed individually and maintained on a standard laboratory diet and water ad libitum. A regular light-dark cycle should be maintained.

2. Acclimatization:

  • Animals should be allowed to acclimate to the experimental conditions for a sufficient period before the study begins. This includes handling and mock injections to minimize stress-induced effects on feeding behavior.

3. Experimental Procedure:

  • Food Deprivation: Prior to the experiment, rats are typically food-deprived for a short period (e.g., overnight) to ensure robust feeding behavior at the start of the test.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the desired doses. A vehicle control group should always be included.

  • Measurement of Food Intake: Immediately after injection, pre-weighed food is presented to the animals. Food intake is measured at specific time points, typically 1, 2, and 4 hours post-injection, by weighing the remaining food.

4. Data Analysis:

  • The amount of food consumed is calculated for each animal at each time point.

  • The data are typically expressed as mean food intake (in grams) ± SEM for each treatment group.

  • The ED50 (the dose that produces 50% of the maximal effect) for the reduction in food intake can be calculated using appropriate statistical software.

Signaling Pathway and Experimental Workflow

G cluster_0 5-HT2C Receptor Signaling Cascade This compound This compound HT2C_R 5-HT2C Receptor This compound->HT2C_R binds to Gq_G11 Gq/G11 Protein HT2C_R->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC_activation Protein Kinase C Activation DAG->PKC_activation activates Neuronal_Modulation Neuronal Modulation Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation Hypophagia Hypophagia Neuronal_Modulation->Hypophagia leads to

Figure 1: Signaling pathway of this compound-induced hypophagia.

G cluster_1 Experimental Workflow for Hypophagia Study start Start acclimatization Animal Acclimatization (Handling, Mock Injections) start->acclimatization food_deprivation Overnight Food Deprivation acclimatization->food_deprivation drug_admin Drug Administration (this compound or Vehicle, i.p.) food_deprivation->drug_admin food_presentation Presentation of Pre-weighed Food drug_admin->food_presentation measurement Measure Food Intake (1, 2, 4 hours) food_presentation->measurement data_analysis Data Analysis (Calculate ED50) measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for assessing the hypophagic effects of this compound.

II. Application in Anxiety and Depression Models

To date, there is a lack of specific published studies investigating the effects of this compound in established animal models of anxiety and depression. However, based on the known role of the 5-HT2C receptor in these conditions, the following information provides a general framework for potential experimental designs.

General Role of 5-HT2C Agonists in Anxiety and Depression

The effects of 5-HT2C receptor agonists in models of anxiety and depression are complex and can be contradictory. Some studies have reported anxiogenic-like effects of 5-HT2C agonists in the elevated plus-maze.[4][5] Conversely, other studies have demonstrated antidepressant-like effects of selective 5-HT2C agonists in the forced swim test and anhedonia models.[6] The observed effect can depend on the specific compound, dose, route of administration, and the brain region targeted.

Potential Experimental Protocols

Should researchers wish to investigate the effects of this compound in these models, the following standard protocols can be adapted.

1. Elevated Plus-Maze (Anxiety Model):

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Animals are administered this compound or vehicle. After a set pre-treatment time, they are placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

  • Measures: Time spent in and entries into the open and closed arms are recorded. An anxiolytic effect is indicated by an increase in the exploration of the open arms, while an anxiogenic effect is suggested by a decrease.

2. Forced Swim Test (Depression Model):

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: Animals are administered this compound or vehicle. They are then placed in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Measures: The duration of immobility (floating) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Logical Relationship of 5-HT2C Receptor Activation in Affective Disorders

G cluster_2 Potential Role of 5-HT2C Agonism in Affective Disorders This compound This compound (5-HT2C Agonist) HT2C_Activation 5-HT2C Receptor Activation This compound->HT2C_Activation Dopamine_Norepinephrine ↓ Dopamine & Norepinephrine Release HT2C_Activation->Dopamine_Norepinephrine HPA_Axis Modulation of HPA Axis HT2C_Activation->HPA_Axis Anxiety Anxiety-like Behavior (Potential for Anxiogenic or Anxiolytic Effects) Dopamine_Norepinephrine->Anxiety Depression Depression-like Behavior (Potential for Antidepressant or Pro-depressant Effects) Dopamine_Norepinephrine->Depression HPA_Axis->Anxiety HPA_Axis->Depression

Figure 3: Putative mechanisms of 5-HT2C agonism in anxiety and depression.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its potent hypophagic effects in rodent models of obesity are well-documented. While its application in anxiety and depression models is not yet established, the known functions of the 5-HT2C receptor suggest that such studies could yield important insights into the complex role of this receptor in affective disorders. The protocols and data presented herein provide a foundation for further investigation into the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Org37684 not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing difficulties with the dissolution of Org37684 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your experimental workflow.

Troubleshooting Guide

Q1: My this compound is not dissolving completely in DMSO at my desired concentration. What initial steps should I take?

A1: When encountering poor solubility of this compound in DMSO, consider the following initial troubleshooting steps:

  • Ensure Purity of DMSO : Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds[1].

  • Vortexing : Vigorous vortexing can aid in the dissolution of stubborn compounds[1].

  • Gentle Heating : Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat to prevent compound degradation[1].

  • Sonication : Use a sonicator bath to provide mechanical agitation. This can help break down compound aggregates and accelerate the dissolution process[1][2].

Frequently Asked Questions (FAQs)

Q2: I've tried the initial steps, but my this compound solution is still not clear. What else can I do?

A2: If initial steps fail, you can try more advanced techniques:

  • Use of Co-solvents : The addition of a co-solvent can modify the polarity of the solvent system, which may enhance the solubility of your compound. The choice of co-solvent will depend on your specific downstream application[1].

  • Incorporate a Surfactant : For aqueous dilutions of your DMSO stock, adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to keep the compound in solution[1].

Q3: Can the quality and storage of my DMSO affect the solubility of this compound?

A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many poorly water-soluble compounds. It is crucial to use anhydrous (water-free) DMSO and to store it properly in a tightly sealed container in a dry environment.

Q4: Will heating degrade my this compound compound?

A4: While gentle heating (30-40°C) is a common technique to increase solubility, there is a risk of degradation for any chemical compound, which is often compound-specific[1]. If you are unsure about the thermal stability of this compound, it is recommended to perform a stability test by heating a small sample and analyzing it for degradation, for example by HPLC.

Factors Affecting this compound Solubility in DMSO

FactorObservationRecommended Action
DMSO Purity The presence of water can decrease solubility.Use high-purity, anhydrous DMSO. Store properly.
Temperature Solubility may increase with temperature.Gentle heating (30-40°C). Monitor for degradation.
Agitation Mechanical energy can break up solid particles.Vortex vigorously and/or use a sonicator bath.
Concentration Desired concentration may exceed solubility limit.Test solubility at lower concentrations first.
Co-solvents May be necessary for highly insoluble compounds.Consider biocompatible co-solvents if the experimental system allows.

Experimental Protocol for Dissolving this compound in DMSO

This protocol outlines a systematic approach to dissolving this compound in DMSO, particularly when facing solubility challenges.

  • Preparation :

    • Weigh the desired amount of this compound into a sterile, dry glass vial.

    • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution Steps :

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting Steps (if not fully dissolved) :

    • Sonication : Place the vial in a sonicator bath for 10-15 minutes[1]. Check for dissolution.

    • Gentle Heating : If particles remain, place the vial in a heating block or water bath at 30-40°C for 10-15 minutes[1].

    • Combined Approach : Repeat vortexing after sonication and/or heating.

  • Final Assessment :

    • Once the solution is clear, allow it to return to room temperature.

    • Observe the solution for any signs of precipitation after it has cooled. If precipitation occurs, the solution is supersaturated at room temperature.

Visual Guides

G cluster_0 Troubleshooting Workflow start Start: this compound Powder + Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Solution Ready for Use check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Heat (30-40°C, 10-15 min) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Consider Co-solvent or Lower Concentration check3->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 Factors Influencing Solubility and Solutions factor1 Compound Properties (e.g., hydrophobicity) solution4 Use Co-solvents factor1->solution4 factor2 Solvent Purity (e.g., water content) solution1 Use High-Purity Anhydrous DMSO factor2->solution1 factor3 Physical Conditions (e.g., temperature, agitation) solution2 Gentle Heating & Sonication factor3->solution2 factor4 Concentration solution3 Optimize Concentration factor4->solution3

Caption: Relationship between factors affecting solubility and potential solutions.

References

Optimizing Org37684 Concentration for 5-HT2C Receptor Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Org37684, a selective 5-HT2C receptor antagonist, in various experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pharmacological tool used in research to investigate the role of the serotonin 2C (5-HT2C) receptor. It acts as an antagonist, meaning it binds to the 5-HT2C receptor and blocks the effects of the natural ligand, serotonin. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q2: What are the typical experimental concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, the expression level of the 5-HT2C receptor, and the specific experimental endpoint. However, based on its binding affinity (Ki), a starting point for concentration-response curves in functional assays would typically range from nanomolar (nM) to micromolar (µM). It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay system.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the downstream effects of 5-HT2C receptor antagonism by this compound?

By blocking the 5-HT2C receptor, this compound can prevent the downstream signaling cascade initiated by serotonin. This includes the inhibition of PLC activation, reduction in IP3 and DAG production, and subsequent decrease in intracellular calcium mobilization and PKC activation. Functionally, this can lead to the disinhibition of dopamine and norepinephrine release in certain brain regions.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the human 5-HT2C receptor, along with its selectivity over other serotonin receptor subtypes. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
5-HT2C 1.5
5-HT2A130
5-HT2B250

Note: These values are compiled from various sources and may vary slightly between different studies and experimental conditions.

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the 5-HT2C receptor, which is antagonized by this compound.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Activates This compound This compound This compound->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed Methodology: In Vitro Functional Assay for this compound (Calcium Mobilization)

This protocol describes a cell-based functional assay to determine the inhibitory activity of this compound on the 5-HT2C receptor by measuring changes in intracellular calcium.

Materials:

  • Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Serotonin (5-HT)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Probenecid (optional, to prevent dye leakage)

  • DMSO

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2C expressing cells according to standard protocols.

    • On the day before the assay, harvest the cells and seed them into the assay plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).

    • Prepare a stock solution of serotonin in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Antagonist Assay:

    • Add the serially diluted this compound to the appropriate wells of the assay plate.

    • Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Signal Detection:

    • Place the assay plate in the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a few seconds.

    • Inject the pre-determined EC80 concentration of serotonin into the wells.

    • Immediately begin recording the fluorescence signal over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture 5-HT2C Expressing Cells Plate_Cells Plate Cells in Assay Plate Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium Dye Plate_Cells->Dye_Loading Prepare_Compounds Prepare this compound & Serotonin Solutions Add_Antagonist Add this compound (Antagonist) Prepare_Compounds->Add_Antagonist Dye_Loading->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Measure_Signal Measure Fluorescence & Inject Serotonin (Agonist) Incubate_Antagonist->Measure_Signal Analyze_Data Analyze Fluorescence Data Measure_Signal->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

Caption: General Experimental Workflow for a Calcium Mobilization Assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Window - Low receptor expression in cells.- Inactive agonist (serotonin).- Incorrect assay buffer composition.- Cell viability issues.- Verify receptor expression using a positive control antagonist or radioligand binding.- Use a fresh, validated batch of serotonin.- Ensure the assay buffer is at the correct pH and contains necessary ions (e.g., Ca²⁺).- Check cell health and viability before and during the assay.
High Well-to-Well Variability - Uneven cell plating.- Inconsistent compound or agonist addition.- Edge effects in the assay plate.- Ensure a homogenous cell suspension and use proper plating techniques.- Use calibrated multichannel pipettes or an automated liquid handler.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC50 Value is Significantly Different from Published Values - Different cell line or receptor expression level.- Variations in assay conditions (e.g., incubation time, temperature, agonist concentration).- Compound degradation.- Characterize the pharmacology of the receptor in your specific cell line.- Standardize all assay parameters and ensure they are consistent with established protocols.- Prepare fresh compound solutions and store them properly.
Apparent Agonist Activity of this compound - Off-target effects at high concentrations.- Assay artifact.- Test this compound in a parental cell line lacking the 5-HT2C receptor to check for non-specific effects.- Ensure the assay is specific for the intended signaling pathway.
Cell Detachment During Assay - Harsh washing steps.- Toxicity of the compound or dye.- Use gentle, automated plate washers or perform manual media changes carefully.- Test for cytotoxicity of all reagents at the concentrations used in the assay.

How to improve Org37684 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Org37684

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound in solution, ensuring experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including exposure to light, temperature, pH of the solvent, the presence of oxidizing agents, and the duration of storage. Many organic compounds are sensitive to light and can undergo photodegradation.[1][2] It is crucial to store solutions in amber vials or wrapped in aluminum foil to minimize light exposure.[2][3] Temperature is also critical; storing stock solutions at -20°C or -80°C is recommended for long-term stability.[2][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent is critical for both solubility and stability. While specific data for this compound is not extensively published, compounds with similar structures are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol. It is best practice to first create a concentrated stock solution in an anhydrous organic solvent and then make fresh dilutions into aqueous buffers for your experiments. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q3: How should I properly store stock solutions of this compound?

A3: For maximum stability, stock solutions of this compound should be stored in small, single-use aliquots to avoid contamination and repeated temperature changes.[4] Store these aliquots in tightly sealed, light-protecting containers at -20°C or -80°C.[2][5] When preparing to use an aliquot, allow it to warm to room temperature slowly before opening to prevent condensation from introducing water into the stock.

Q4: Are there any visual cues that indicate my this compound solution has degraded?

A4: While not always apparent, signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur before any visible changes are noticeable.[2] The most reliable indicator of a problem is often a loss of expected biological activity or increased variability in experimental results.[2] For definitive assessment, analytical methods like HPLC are recommended.

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity in my cell-based assays.

  • Possible Cause: Photodegradation. this compound may be light-sensitive. Standard laboratory lighting can be sufficient to degrade sensitive compounds over the course of an experiment.[2]

    • Solution: Prepare fresh dilutions from a protected stock solution for each experiment.[2] When adding the compound to your assay plates, minimize light exposure by working under subdued lighting, covering the plates with aluminum foil, or using light-blocking lids.[2][3]

  • Possible Cause: Chemical Incompatibility. Components in your cell culture media (e.g., reactive aldehydes, thiols) could be reacting with and inactivating this compound.

    • Solution: Prepare the final working solution in your assay medium immediately before adding it to the cells. Run a control experiment to incubate this compound in the medium for the duration of your assay and then test its activity to see if it degrades over time.

  • Possible Cause: Adsorption to Plastics. this compound may adhere to the surface of certain types of plastic labware, reducing its effective concentration.

    • Solution: Consider using low-adhesion microplates or glass-coated plates for your experiments. Pre-treating pipette tips by aspirating and dispensing the solution back into the reservoir a few times can help saturate binding sites before dispensing into your assay wells.

Problem: My stock solution appears cloudy or has formed a precipitate after thawing.

  • Possible Cause: Poor Solubility or Freeze-Thaw Issues. The compound may be coming out of solution at lower temperatures, or water may have been introduced via condensation, reducing solubility.

    • Solution: Before use, ensure the vial has returned to room temperature and vortex it gently to redissolve any precipitate. If the issue persists, consider preparing the stock solution at a slightly lower concentration. Always use anhydrous-grade solvents for preparing primary stock solutions.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (Approx. Max Conc.)Notes
DMSO≥ 25 mg/mLRecommended for primary stock solutions.
Ethanol (95%)≥ 15 mg/mLSuitable alternative for stock solutions.
Methanol≥ 10 mg/mLUse with caution; can be reactive.
PBS (pH 7.4)< 0.1 mg/mLVery low solubility; prepare fresh dilutions from stock.

Note: This data is hypothetical and should be confirmed experimentally.

Table 2: Recommended Storage Conditions and Expected Stability

Solution TypeSolventTemperatureLight ConditionEstimated Stability
Dry Powder--20°CDark> 2 years
Stock SolutionAnhydrous DMSO-80°CDark, Aliquoted~ 12 months
Stock SolutionAnhydrous DMSO-20°CDark, Aliquoted~ 6 months
Working DilutionAqueous Buffer4°CDark< 24 hours

Note: Stability is an estimate. It is highly recommended to perform stability tests for your specific experimental conditions.

Experimental Protocols

Protocol: Assessing this compound Solution Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a specific solvent or buffer over time.

  • Materials:

    • This compound powder

    • HPLC-grade solvent (e.g., DMSO)

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Amber glass vials or foil-wrapped tubes

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This is your T=0 reference stock .

    • Dilute the stock solution to 50 µM in your chosen aqueous buffer. This will be your test solution .

    • Dispense the test solution into multiple amber vials, one for each time point.

  • Experimental Procedure:

    • Time Point 0: Immediately take an aliquot from the reference stock and one from the freshly prepared test solution. Dilute both to an appropriate concentration for HPLC analysis (e.g., 5 µM in mobile phase) and inject them into the HPLC system.

    • Store the remaining test solution vials under the desired test conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).

    • Subsequent Time Points (e.g., 2, 4, 8, 24 hours): At each time point, retrieve one vial of the test solution. Prepare it for injection and analyze it using the same HPLC method.

  • Data Analysis:

    • Measure the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample of the test solution.

    • Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the percentage remaining versus time to determine the degradation rate under the tested conditions. Look for the appearance of new peaks, which may indicate degradation products.[6]

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Use prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO to create Stock Solution prep1->prep2 prep3 Aliquot into Light-Protected Tubes prep2->prep3 prep4 Store at -80°C prep3->prep4 exp1 Thaw One Aliquot prep4->exp1 Retrieve as needed exp2 Prepare Fresh Working Dilution in Aqueous Buffer exp1->exp2 exp3 Add to Assay (Minimize Light Exposure) exp2->exp3 G This compound This compound (Ligand) Receptor Target Receptor This compound->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Forms Kinase Kinase Cascade (e.g., MAPK) Complex->Kinase Initiates TF Transcription Factor Activation Kinase->TF Phosphorylates Response Cellular Response (e.g., Gene Expression) TF->Response Regulates

References

Technical Support Center: Org37684 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2C receptor agonist, Org37684. The information is designed to address common issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor. Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This activation initiates downstream signaling cascades that can influence various physiological processes, including mood, appetite, and cognition.

Q2: What are the known off-target effects of this compound?

While this compound is reported to be selective for the 5-HT2C receptor, like many small molecules, it may exhibit some activity at other related receptors, such as the 5-HT2A and 5-HT2B receptors, particularly at higher concentrations. Off-target effects are a potential source of experimental variability and should be considered when interpreting results. It is recommended to consult pharmacological profiling data and include appropriate controls to assess off-target effects in your experiments.

Q3: How should I prepare and store this compound for optimal stability and performance?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent, such as DMSO, and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solubility and stability of the compound in aqueous buffers should be determined for your specific assay conditions, as poor solubility can be a major source of variability.

Q4: What are the key sources of experimental variability when working with this compound?

Several factors can contribute to experimental variability, including:

  • Compound Handling: Inconsistent compound weighing, dissolution, and storage.

  • Cell-Based Assays: Cell line passage number, cell density, receptor expression levels, and serum batch variations.

  • In Vivo Studies: Animal strain, age, sex, housing conditions, and route of administration.

  • Assay Conditions: Buffer composition, pH, temperature, and incubation times.

  • Data Analysis: Inconsistent data processing and statistical methods.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
Low or no response to this compound 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Receptor Expression: The cell line has low or variable expression of the 5-HT2C receptor. 3. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time.1. Prepare fresh stock solutions and aliquot for single use. 2. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. Use a stable cell line with consistent receptor expression. 3. Optimize assay parameters systematically.
High well-to-well variability 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Compound Precipitation: Poor solubility of this compound in the assay buffer. 3. Pipetting Errors: Inaccurate liquid handling.1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Check the solubility of this compound in your assay buffer. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay. 3. Use calibrated pipettes and follow good laboratory practices for liquid handling.
Inconsistent EC50 values between experiments 1. Cell Passage Number: Changes in cell phenotype and receptor expression with increasing passage number. 2. Serum Variability: Different lots of serum can affect cell growth and signaling. 3. Slight Variations in Protocol: Minor day-to-day differences in experimental execution.1. Use cells within a defined passage number range. 2. Test and pre-qualify new serum lots. 3. Adhere strictly to a detailed, standardized protocol.
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Solution
Variable behavioral or physiological responses 1. Animal Stress: Stress from handling, injection, or environmental factors can influence a wide range of physiological responses. 2. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals. 3. Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution.1. Acclimate animals to the experimental procedures and environment. Handle animals consistently. 2. Use a sufficient number of animals to account for biological variability and consider pharmacokinetic studies to understand the compound's profile in your animal model. 3. Prepare dosing solutions fresh and ensure accurate administration based on body weight.
Lack of expected effect 1. Poor CNS Penetration: The compound may not be reaching the target site in the brain in sufficient concentrations. 2. Rapid Metabolism: The compound is quickly cleared from the system. 3. Incorrect Dose Range: The doses tested may be too low to elicit a response.1. Investigate the blood-brain barrier penetration of this compound.[1][2][3] 2. Conduct pharmacokinetic studies to determine the half-life of the compound. 3. Perform a dose-response study to identify the optimal dose range.

Data Presentation: Pharmacological Profile Variability

The following table summarizes the pharmacological data for this compound and other 5-HT2C agonists to illustrate the potential for variability in reported values across different studies and compounds. This highlights the importance of in-house validation of compound potency.

CompoundTarget ReceptorAssay TypeReported pEC50 / pKiReference
This compound 5-HT2CFunctional AssaypEC50 = 8.17[Vendor Data]
This compound 5-HT2AFunctional AssaypEC50 = 7.11[Vendor Data]
This compound 5-HT2BFunctional AssaypEC50 = 7.96[Vendor Data]
Serotonin (5-HT) 5-HT2CCalcium FluxEC50 = 1.16 x 10-9 M[4]
WAY-161503 5-HT2CIn vivo electrophysiology-[In vivo study]
SB-242084 (Antagonist) 5-HT2CIn vivo electrophysiology-[In vivo study]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

In Vitro Experiment: Calcium Flux Assay

This protocol provides a general methodology for assessing the agonist activity of this compound at the 5-HT2C receptor by measuring changes in intracellular calcium.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in the recommended growth medium.
  • Plate the cells in a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in a suitable assay buffer to create a concentration-response curve.

3. Calcium Dye Loading:

  • Remove the growth medium from the cells and wash with assay buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for dye uptake.

4. Measurement of Calcium Flux:

  • Use a fluorescence plate reader equipped with an automated injection system.
  • Measure the baseline fluorescence of the cells.
  • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.

5. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the peak fluorescence response against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Experiment: General Workflow for Behavioral Assessment

This workflow outlines the key steps for an in vivo study investigating the effects of this compound on a specific behavior.

1. Animal Acclimation:

  • House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment.
  • Handle the animals daily to acclimate them to the experimenter.

2. Dosing Solution Preparation:

  • Prepare the dosing solution of this compound in a suitable vehicle on the day of the experiment. Ensure the compound is fully dissolved.

3. Administration:

  • Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal, oral gavage). The volume should be based on the animal's body weight.

4. Behavioral Testing:

  • At a predetermined time after administration, place the animal in the testing apparatus (e.g., open field, elevated plus maze).
  • Record the behavioral parameters of interest for a set duration.

5. Data Collection and Analysis:

  • Score the behavior either manually or using automated tracking software.
  • Perform statistical analysis to compare the effects of this compound to the vehicle control group.

Visualizations

G cluster_0 5-HT2C Receptor Signaling cluster_1 G Protein Coupling This compound This compound Receptor 5-HT2C Receptor This compound->Receptor Gq11 Gαq/11 Receptor->Gq11 Gio Gαi/o Receptor->Gio G1213 Gα12/13 Receptor->G1213 G_beta_gamma_q Gβγ PLC Phospholipase C (PLC) Gq11->PLC activates G_beta_gamma_io Gβγ G_beta_gamma_1213 Gβγ ERK ERK1/2 Activation G1213->ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates PKC->ERK

Caption: 5-HT2C receptor signaling pathways activated by this compound.

G cluster_0 In Vitro Functional Assay Workflow start Start cell_culture Cell Culture & Plating start->cell_culture compound_prep Compound Preparation cell_culture->compound_prep dye_loading Calcium Dye Loading compound_prep->dye_loading measurement Fluorescence Measurement dye_loading->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro functional assay.

G cluster_0 Troubleshooting Decision Tree start Inconsistent Results? check_compound Check Compound (Storage, Preparation) start->check_compound Yes check_cells Check Cells (Passage, Density, Expression) check_compound->check_cells No Issue resolve_compound Use Fresh Compound check_compound->resolve_compound Issue Found check_assay Check Assay Conditions (Buffer, Time, Temp) check_cells->check_assay No Issue resolve_cells Standardize Cell Culture check_cells->resolve_cells Issue Found check_protocol Review Protocol Execution check_assay->check_protocol No Issue resolve_assay Optimize Assay Parameters check_assay->resolve_assay Issue Found resolve_protocol Ensure Consistent Execution check_protocol->resolve_protocol

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Avoiding Org37684 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Org37684. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you avoid common issues such as precipitation and ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users may encounter when working with this compound, with a focus on preventing and resolving precipitation in media.

Q1: My this compound precipitated out of solution after I diluted my stock in aqueous media. What could be the cause?

A1: Precipitation of this compound upon dilution in aqueous media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: this compound, like many small molecule compounds, likely has limited solubility in purely aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into a buffer or cell culture medium, the final concentration of the organic solvent may be too low to keep the compound dissolved.

  • Buffer pH and Salt Concentration: The pH and ionic strength of your media can influence the solubility of this compound. Changes in pH can alter the ionization state of the molecule, potentially reducing its solubility. High salt concentrations can also lead to a "salting out" effect, causing the compound to precipitate.

  • Temperature Effects: A rapid change in temperature, such as moving a stock solution from cold storage to room temperature media, can affect solubility and lead to precipitation.

  • High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the final aqueous medium.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations.

  • Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in media to gradually decrease the solvent concentration.

  • Vortexing/Mixing: When diluting, add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can trigger precipitation.

  • Solubility Test: Before your main experiment, perform a small-scale solubility test at your desired final concentration to confirm that this compound remains in solution under your experimental conditions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[1]

Q3: How should I store my this compound stock solution to prevent precipitation and degradation?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, thaw the aliquot at room temperature and ensure it is fully dissolved by vortexing gently before diluting into your experimental media.

Quantitative Data Summary

The following table provides key information regarding the preparation and use of this compound solutions. Please note that solubility can be system-dependent, and it is recommended to perform your own solubility tests.

ParameterRecommended ValueNotes
Stock Solution Solvent DMSOHigh-purity, anhydrous DMSO is recommended.
Stock Solution Concentration 10 mMA 10 mM stock is a common starting point for in vitro assays.
Storage Temperature -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Media ≤ 0.5%This is a general guideline; verify the tolerance of your cell line.
Working Solution Preparation Serial dilution in pre-warmed mediaHelps to prevent precipitation upon dilution.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution and Working Solutions

This protocol provides a step-by-step guide for preparing a stock solution of this compound and subsequent working solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure for 10 mM Stock Solution:

  • Calculate the required mass: The molecular weight of this compound is 233.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.31 g/mol = 0.00233 g = 2.33 mg

  • Weigh the compound: Carefully weigh out 2.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

  • Store the stock solution: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Procedure for Preparing Working Solutions:

  • Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the media: Warm your cell culture medium or experimental buffer to 37°C.

  • Perform serial dilutions: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), perform serial dilutions. For example:

    • Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to get a 100 µM solution. Gently vortex to mix.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media to achieve the final 10 µM concentration. Gently mix.

  • Final DMSO concentration check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.

  • Use immediately: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Signaling Pathway of this compound

This compound is an agonist for the 5-HT2 family of serotonin receptors, with the highest potency for the 5-HT2C receptor.[5] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Org37684_Signaling_Pathway This compound This compound HTR2C 5-HT2C Receptor (GPCR) This compound->HTR2C Binds & Activates Gq Gq/G11 HTR2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the 5-HT2C receptor.

Experimental Workflow for Avoiding Precipitation

This workflow diagram illustrates the key steps to follow when preparing and using this compound in cell culture experiments to minimize the risk of precipitation.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock aliquot_store Aliquot and Store at -20°C / -80°C prep_stock->aliquot_store thaw Thaw Single-Use Aliquot at Room Temperature aliquot_store->thaw serial_dilute Perform Serial Dilutions in Pre-warmed Media thaw->serial_dilute prewarm_media Pre-warm Cell Culture Media to 37°C prewarm_media->serial_dilute check_dmso Verify Final DMSO Concentration is ≤ 0.5% serial_dilute->check_dmso check_dmso->serial_dilute No, adjust add_to_cells Add Working Solution to Cells Immediately check_dmso->add_to_cells Yes end End add_to_cells->end

Caption: Recommended workflow for preparing this compound working solutions.

References

Technical Support Center: Org37684 Degradation Products and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org37684. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, (3S)-3-[(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine, this compound is susceptible to degradation through several pathways, primarily involving the ether linkage, the pyrrolidine ring, and the methoxy group. The main degradation pathways are likely to be hydrolysis (acid-catalyzed), oxidation, and photolysis. The indane core is expected to be relatively stable under typical forced degradation conditions.

Q2: What are the likely degradation products of this compound under forced degradation conditions?

A2: The expected degradation products (DPs) under various stress conditions are summarized below. These have been postulated based on the functional groups present in this compound.

Stress ConditionPotential Degradation ProductChemical Name
Acid Hydrolysis DP-015-methoxy-2,3-dihydro-1H-inden-4-ol
DP-02(S)-pyrrolidin-3-ol
Oxidative (e.g., H₂O₂) DP-03(S)-1-((2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy)pyrrolidin-2-one
DP-04(S)-3-((2,3-dihydro-1H-inden-4-yl)oxy)pyrrolidine
Photolytic (UV/Vis) DP-015-methoxy-2,3-dihydro-1H-inden-4-ol
DP-05Various polymeric species

Q3: My HPLC analysis shows a new peak eluting close to the this compound peak after storing the sample in an acidic mobile phase. What could this be?

A3: A new peak appearing in an acidic mobile phase strongly suggests acid-catalyzed hydrolysis of the ether linkage. This would result in the formation of 5-methoxy-2,3-dihydro-1H-inden-4-ol (DP-01) and (S)-pyrrolidin-3-ol (DP-02). Given its larger, more hydrophobic structure, DP-01 is the likely candidate for the new peak eluting near the parent compound. To confirm, you can perform LC-MS analysis to check the mass of the new peak.

Q4: I am observing multiple new peaks in my chromatogram after exposing my this compound sample to light. What is happening?

A4: Exposure to light, particularly UV, can lead to photodegradation. For a molecule like this compound, this can involve cleavage of the ether bond, similar to acid hydrolysis, but also potentially more complex reactions leading to the formation of radicals and subsequent polymerization.[1] The multiple peaks you are observing could be a combination of the primary cleavage product (DP-01) and various polymeric species (DP-05). It is advisable to handle this compound solutions with protection from light.

Q5: My mass spectrometry results show a product with a mass increase of 14 Da after oxidative stress. What is this product?

A5: An increase of 14 Da (or more precisely, the addition of an oxygen atom and loss of two hydrogen atoms) is indicative of oxidation of the pyrrolidine ring to a lactam. The likely product is (S)-1-((2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy)pyrrolidin-2-one (DP-03). This is a common oxidative degradation pathway for secondary amines in a cyclic system.

Troubleshooting Guides

Issue 1: Poor peak shape or tailing for this compound and its degradation products in reverse-phase HPLC.

  • Potential Cause: Secondary interactions between the basic amine in the pyrrolidine ring and residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) to keep the amine protonated. This minimizes interaction with silanols.

    • Ionic Strength: Add a low concentration of a buffer, such as ammonium formate or phosphate, to the mobile phase to improve peak shape.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

Issue 2: Inconsistent results in forced degradation studies under oxidative conditions.

  • Potential Cause: The concentration and type of oxidizing agent, as well as the reaction time and temperature, can significantly impact the extent and nature of degradation.

  • Troubleshooting Steps:

    • Reagent Concentration: Start with a low concentration of the oxidizing agent (e.g., 0.1% H₂O₂) and gradually increase it to achieve the desired level of degradation (typically 5-20%).

    • Temperature Control: Perform the experiment at a controlled temperature, as oxidation reactions are often temperature-sensitive.

    • Time Course Study: Sample the reaction at multiple time points to understand the kinetics of the degradation and identify primary versus secondary degradation products.

Issue 3: Difficulty in identifying the structure of an unknown degradation product.

  • Potential Cause: The degradation product may be an unexpected isomer or a result of a complex reaction.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition. This is a critical first step in proposing a structure.

    • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify the modified part of the molecule.

    • Preparative HPLC and NMR: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments for definitive structure elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Analyze a dark control sample in parallel.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 60°C for 7 days.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) with PDA and MS detection.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 280 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Visualizations

G cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DP01 DP-01 (Phenol Derivative) Acid->DP01 Ether Cleavage DP02 DP-02 (Pyrrolidinol) Acid->DP02 Ether Cleavage Oxidative Oxidation (e.g., 3% H₂O₂) DP03 DP-03 (Lactam) Oxidative->DP03 Pyrrolidine Oxidation DP04 DP-04 (Demethylated) Oxidative->DP04 O-Demethylation Photolytic Photolysis (UV/Vis Light) Photolytic->DP01 Ether Cleavage This compound This compound

Caption: Proposed degradation pathways of this compound under different stress conditions.

G cluster_workflow Analytical Workflow for Degradation Product Identification Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic) HPLC_MS HPLC-UV/MS Analysis (Detect & Quantify DPs) Forced_Degradation->HPLC_MS HRMS HRMS Analysis (Determine Elemental Composition) HPLC_MS->HRMS Isolation Preparative HPLC (Isolate Unknown DP) HPLC_MS->Isolation If DP > 0.1% MS_MS Tandem MS (MS/MS) (Structural Fragmentation) HRMS->MS_MS Structure_Confirmed Structure Confirmed MS_MS->Structure_Confirmed NMR NMR Spectroscopy (Definitive Structure Elucidation) Isolation->NMR NMR->Structure_Confirmed

References

Technical Support Center: Troubleshooting Cell Viability Issues with Org37684 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using the 5-HT2C receptor agonist, Org37684. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Like other 5-HT2 receptors, the 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11.[2] Activation of the 5-HT2C receptor by an agonist like this compound stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels.[3][4][5]

Q2: Is this compound known to cause cell death or a decrease in cell viability?

A2: Currently, there is a lack of publicly available studies that directly report significant cytotoxicity or apoptosis induced by this compound in common cell lines. However, it is plausible that high concentrations or prolonged exposure to a potent 5-HT2C agonist could lead to cell viability issues. The mechanism of action, involving a sustained increase in intracellular calcium, can be a trigger for cellular stress and apoptosis in sensitive cell types. Researchers should therefore carefully titrate the concentration of this compound and monitor cell health.

Q3: What are the potential off-target effects of this compound?

A3: this compound has been shown to have a degree of selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors.[1] However, at higher concentrations, off-target effects at these other serotonin receptors could occur. Activation of 5-HT2A and 5-HT2B receptors can have various cellular effects, and it is important to consider the expression profile of these receptors in your specific cell line.

Q4: What are the typical concentrations of this compound used in in vitro studies?

A4: The effective concentration of this compound will be cell-type dependent and assay-dependent. Based on its potency at the 5-HT2C receptor, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment while monitoring for any cytotoxic effects.

Troubleshooting Guide

Problem 1: Decreased cell viability observed after this compound treatment.

Possible Cause 1: High Concentration of this compound

  • Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. This will help identify a working concentration that is effective for your assay without causing significant cell death.

  • Suggested Experiment:

    • Plate cells at a consistent density in a 96-well plate.

    • Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for a relevant time period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard assay such as MTT or a real-time live/dead cell assay.

    • Plot the results as percent viability versus log concentration of this compound to determine the IC50 value.

Possible Cause 2: Solvent Toxicity

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1-0.5%).

  • Suggested Experiment:

    • Include a vehicle control group in your experiments that is treated with the same final concentration of the solvent as the highest concentration of this compound used.

    • Compare the viability of the vehicle control cells to untreated control cells.

Possible Cause 3: Cell Line Sensitivity

  • Troubleshooting Step: The expression level of the 5-HT2C receptor and the downstream signaling components can vary between cell lines, making some more sensitive to agonist-induced effects.

  • Suggested Experiment:

    • If possible, quantify the expression of the 5-HT2C receptor in your cell line using techniques like qPCR or western blotting.

    • Consider testing this compound on a different cell line with a known or lower 5-HT2C receptor expression level to see if the viability issues persist.

Problem 2: Inconsistent or unexpected results in cell viability assays.

Possible Cause 1: Assay Interference

  • Troubleshooting Step: Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays (e.g., MTT, AlamarBlue).

  • Suggested Experiment:

    • Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reaction.

    • Use an alternative viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or an ATP-based assay (metabolic activity).

Possible Cause 2: Apoptosis vs. Necrosis

  • Troubleshooting Step: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), as they have different biological implications.

  • Suggested Experiment:

    • Perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. This will allow you to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines

Disclaimer: The following data is hypothetical and for illustrative purposes only, as extensive public data on this compound cytotoxicity is not available. Researchers should determine these values experimentally.

Cell Line5-HT2C Receptor ExpressionIncubation Time (hours)IC50 (µM)
HEK293 (transfected)High4815.2
SH-SY5Y (endogenous)Moderate4845.8
HeLa (endogenous)Low48> 100

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound-Induced Cell Viability Issues start Decreased Cell Viability Observed check_conc Is this compound concentration optimized? start->check_conc optimize_conc Perform Dose-Response (IC50) check_conc->optimize_conc No check_solvent Is solvent toxicity controlled? check_conc->check_solvent Yes optimize_conc->check_solvent solvent_control Include Vehicle Control check_solvent->solvent_control No check_assay Is assay interference possible? check_solvent->check_assay Yes solvent_control->check_assay alt_assay Use Alternative Viability Assay (e.g., Trypan Blue, ATP assay) check_assay->alt_assay Yes apoptosis_check Distinguish Apoptosis vs. Necrosis check_assay->apoptosis_check No alt_assay->apoptosis_check end_solution Problem Resolved apoptosis_check->end_solution

Caption: Troubleshooting workflow for cell viability issues.

G cluster_0 This compound Signaling Pathway and Potential for Cytotoxicity This compound This compound HTR2C 5-HT2C Receptor This compound->HTR2C Gq Gαq HTR2C->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis can trigger

Caption: 5-HT2C signaling leading to potential apoptosis.

G cluster_0 General Experimental Workflow for Assessing Cell Viability plate_cells Plate Cells treat_cells Treat with this compound (Dose-Response) plate_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, Annexin V/PI) incubate->viability_assay data_analysis Data Analysis (e.g., IC50 calculation) viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for cell viability assessment.

References

Modifying Org37684 experimental protocols for better results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Org37684. This resource is designed to help researchers, scientists, and drug development professionals optimize their experimental protocols and troubleshoot common issues encountered when working with this compound, a potent and selective inhibitor of the novel kinase, KinaseX.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of KinaseX, a critical upstream regulator of the MAPK/ERK signaling pathway. By inhibiting KinaseX, this compound effectively blocks the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and survival in KinaseX-dependent cell lines.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For in vitro experiments, we recommend reconstituting this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though vehicle suitability should be confirmed for your specific animal model.

Q3: What is the stability of this compound in solution?

A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and for up to 1 month at 4°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

This common issue can arise from several factors, from cell line variability to protocol inconsistencies.

Possible Causes and Solutions

Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity. Ensure you are using cells within a consistent and low passage range (e.g., passages 5-15).
Seeding Density Inconsistent cell seeding can significantly impact results. Optimize and maintain a consistent cell density for all experiments. We recommend a density that allows for logarithmic growth throughout the assay period.
Reagent Preparation This compound can precipitate in aqueous media at high concentrations. Ensure the final DMSO concentration in your media does not exceed 0.5% to maintain solubility. Prepare serial dilutions fresh for each experiment.
Incubation Time The effect of this compound is time-dependent. A 72-hour incubation is recommended to observe maximal effects on cell viability. Ensure this is consistent across all plates and experiments.
Issue 2: No significant decrease in downstream target phosphorylation in Western Blots.

If you are not observing the expected decrease in the phosphorylation of downstream targets like p-MEK or p-ERK, consider the following:

Possible Causes and Solutions

Cause Troubleshooting Step
Insufficient Drug Concentration The effective concentration for target inhibition may be higher than the IC50 for cell viability. Perform a dose-response experiment with concentrations ranging from 0.1x to 10x the viability IC50.
Incorrect Treatment Duration Peak target inhibition can occur at earlier time points than the viability readout. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal target modulation.
Sub-optimal Antibody Ensure your primary antibodies for the phosphorylated targets are validated and used at the recommended dilution. Run positive and negative controls to confirm antibody performance.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance mechanisms to KinaseX inhibition. Confirm the expression and activity of KinaseX in your cell model.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay
  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2 mM intermediate stock of this compound in DMSO. Perform a 3-fold serial dilution in complete growth medium to create a 10x working solution series.

  • Cell Treatment: Add 10 µL of the 10x working solutions to the respective wells. Include a "vehicle control" (0.5% DMSO) and a "no cells" background control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial luminescent cell viability reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature, protected from light.

  • Data Analysis: Read the luminescence on a plate reader. After subtracting the background, normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 0.1, 1, 10 µM) for a predetermined optimal time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to assess the change in phosphorylation levels.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor KinaseX KinaseX Receptor->KinaseX P MEK MEK KinaseX->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P This compound This compound This compound->KinaseX Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound inhibits KinaseX, blocking the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Workflow Seed_Cells_V 1. Seed Cells (96-well plate) Treat_V 2. Treat with this compound (72 hours) Seed_Cells_V->Treat_V Add_Reagent 3. Add Luminescent Reagent Treat_V->Add_Reagent Read_Luminescence 4. Read Luminescence Add_Reagent->Read_Luminescence Analyze_IC50 5. Analyze IC50 Read_Luminescence->Analyze_IC50 Treat_W 2. Treat with this compound (e.g., 6 hours) Analyze_IC50->Treat_W Inform concentration for Western Blot Seed_Cells_W 1. Seed Cells (6-well plate) Seed_Cells_W->Treat_W Lyse_Cells 3. Lyse Cells & Quantify Protein Treat_W->Lyse_Cells Run_Gel 4. SDS-PAGE & Transfer Lyse_Cells->Run_Gel Immunoblot 5. Immunoblot for p-MEK, p-ERK Run_Gel->Immunoblot

Caption: Workflow for determining IC50 and confirming target engagement.

Interpreting unexpected results with Org37684

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Org37684

This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected results observed during experiments with this compound, a selective inhibitor of Fictional Kinase 1 (FK1).

Frequently Asked Questions (FAQs)

1. Unexpected Increase in Cell Proliferation at Low Concentrations

Question: I am observing a paradoxical increase in cell proliferation at low concentrations of this compound, while higher concentrations show the expected inhibitory effect. Why is this happening?

Answer: This phenomenon, known as a paradoxical or biphasic effect, can occur due to several reasons. One common cause is the disruption of a negative feedback loop. At low concentrations, this compound might partially inhibit FK1, which in turn alleviates a downstream negative feedback mechanism that normally keeps the pathway in check. This can lead to the hyperactivation of a parallel or downstream pro-proliferative pathway. Another possibility is an off-target effect on a protein that normally suppresses proliferation.

Troubleshooting Guide:

To investigate this paradoxical effect, we recommend the following experimental workflow:

  • Dose-Response Curve Refinement: Perform a more granular dose-response experiment with narrower concentration intervals in the low-dose range to precisely map the biphasic effect.

  • Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to analyze the phosphorylation status of key proteins in the FK1 and related signaling pathways at the paradoxical concentrations.

  • Off-Target Profiling: Consider performing a kinome scan to identify potential off-target interactions of this compound at the concentrations causing the paradoxical effect.

Hypothetical Data Summary:

This compound Conc. (nM)Cell Proliferation (% of Control)p-FK1 (Relative Units)p-Parallel Kinase (Relative Units)
0 (Control)1001.01.0
11250.81.5
101400.62.1
100900.31.2
1000500.10.9

Diagram: Proposed Mechanism of Paradoxical Effect

cluster_0 Normal Signaling cluster_1 Low Dose this compound Growth Factor_A Growth Factor Receptor_A Receptor Growth Factor_A->Receptor_A FK1_A FK1 Receptor_A->FK1_A Proliferation_A Proliferation FK1_A->Proliferation_A Negative Feedback_A Negative Feedback FK1_A->Negative Feedback_A Negative Feedback_A->FK1_A Org37684_B Low [this compound] FK1_B FK1 (Partially Inhibited) Org37684_B->FK1_B Negative Feedback_B Negative Feedback (Relieved) FK1_B->Negative Feedback_B Parallel Pathway_B Parallel Pathway (Hyperactivated) FK1_B->Parallel Pathway_B Proliferation_B Increased Proliferation Parallel Pathway_B->Proliferation_B

Caption: Proposed mechanism of the paradoxical effect of this compound at low concentrations.

2. Increased Phosphorylation of a Downstream Target

Question: My Western blot shows an unexpected increase in the phosphorylation of a known downstream target of FK1 after treating cells with this compound. How is this possible if this compound is an FK1 inhibitor?

Answer: This counterintuitive result can often be explained by the activation of a compensatory signaling pathway. When a primary pathway like the one involving FK1 is inhibited, cells can adapt by upregulating a parallel pathway that converges on the same downstream target. This new pathway may be regulated by a different kinase that is not inhibited by this compound.

Troubleshooting Guide:

  • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of target phosphorylation. A rapid decrease followed by a rebound and increase might suggest the activation of a compensatory mechanism.

  • Use of Pan-Kinase Inhibitors: Treat cells with both this compound and a broad-spectrum kinase inhibitor to see if the increased phosphorylation is abolished. This can help identify if another kinase is involved.

  • Mass Spectrometry: Employ phosphoproteomics to get a broader view of the signaling network and identify which other pathways are activated upon this compound treatment.

Hypothetical Data Summary:

Time after this compound (100nM)p-Downstream Target (Fold Change)
0 hr1.0
1 hr0.4
6 hr1.2
12 hr1.8
24 hr2.5

Diagram: Compensatory Pathway Activation

This compound This compound FK1 FK1 This compound->FK1 Downstream Target Downstream Target FK1->Downstream Target Inhibited p-Downstream Target p-Downstream Target (Increased) Downstream Target->p-Downstream Target Compensatory Kinase Compensatory Kinase (Upregulated) Compensatory Kinase->Downstream Target Activated

Caption: Activation of a compensatory pathway leading to increased downstream target phosphorylation.

3. Significant Cell Death at Proliferation-Inhibiting Concentrations

Question: I am observing significant apoptosis at concentrations of this compound that I expected to only be cytostatic (inhibit proliferation). Why is the compound more cytotoxic than anticipated?

Answer: While the primary target, FK1, may be involved in proliferation, it's possible that this compound has off-target effects on kinases that regulate cell survival and apoptosis. Inhibition of these off-target kinases could trigger the apoptotic cascade. Alternatively, some cell types are highly dependent on the FK1 pathway for survival, a phenomenon known as "oncogene addiction." In such cases, inhibiting FK1 is sufficient to induce apoptosis.

Troubleshooting Guide:

  • Apoptosis Assays: Confirm that the observed cell death is indeed apoptosis using methods like Annexin V/PI staining, caspase activity assays, or TUNEL staining.

  • Off-Target Kinase Inhibition Assays: Test the activity of this compound against a panel of known pro-survival kinases (e.g., Akt, ERK).

  • Rescue Experiment: Attempt to rescue the apoptotic phenotype by overexpressing a constitutively active form of FK1 or by treating with a broad-spectrum caspase inhibitor.

Hypothetical Data Summary:

This compound Conc. (nM)Cell Viability (%)Caspase-3 Activity (Fold Change)
0 (Control)1001.0
50851.5
100603.2
200357.8

Diagram: Experimental Workflow for Investigating Cytotoxicity

Start Unexpected Cell Death Observed Apoptosis_Assay Confirm Apoptosis (Annexin V / Caspase Assay) Start->Apoptosis_Assay Off_Target_Screen Kinome Screen for Off-Target Effects Apoptosis_Assay->Off_Target_Screen Apoptosis Confirmed Rescue_Experiment Rescue Experiment (e.g., Caspase Inhibitor) Apoptosis_Assay->Rescue_Experiment Apoptosis Confirmed Conclusion_Off_Target Conclusion: Off-Target Cytotoxicity Off_Target_Screen->Conclusion_Off_Target Off-Target Hit Identified Conclusion_On_Target Conclusion: On-Target Cytotoxicity (Oncogene Addiction) Rescue_Experiment->Conclusion_On_Target Phenotype Rescued

Caption: Workflow to determine the cause of unexpected cytotoxicity of this compound.

Validation & Comparative

Org37684: Not a Glucocorticoid, A Clarification for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the requested comparison, the compound Org37684 is not a synthetic glucocorticoid. Our comprehensive review of available scientific literature indicates that this compound is classified as a ligand for the 5-HT2C receptor, a target primarily involved in neurotransmission. This places it in a fundamentally different pharmacological class from synthetic glucocorticoids like dexamethasone, prednisolone, and betamethasone, which exert their effects by binding to the glucocorticoid receptor (GR).

Therefore, a direct comparison of this compound with synthetic glucocorticoids in terms of anti-inflammatory potency, metabolic effects, and other glucocorticoid-related activities is not scientifically valid. The two classes of compounds have distinct biological targets, mechanisms of action, and therapeutic applications.

Understanding the Distinction:

Synthetic Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that mimic the action of endogenous cortisol. Their primary mechanism involves binding to the intracellular glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory processes.[1][2][3][4][5][6][7][8][9]

This compound , on the other hand, interacts with the 5-HT2C receptor, a subtype of serotonin receptor.[4][10] The 5-HT2C receptor is a G protein-coupled receptor that plays a significant role in regulating mood, anxiety, appetite, and other central nervous system functions.[10] Activation or blockade of this receptor can influence the release of neurotransmitters like dopamine and norepinephrine.[10]

Glucocorticoid Receptor Signaling Pathway

For the benefit of researchers interested in glucocorticoid action, the established signaling pathway is outlined below. Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex. Upon binding, the GR dissociates from this complex and translocates to the nucleus. In the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the diverse physiological and pharmacological effects of glucocorticoids.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-Hsp90-Hsp70 Complex GC->GR_complex Binds to GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation ↓ Inflammation ↓ Inflammation Protein->↓ Inflammation ↓ Immune Response ↓ Immune Response Protein->↓ Immune Response

Caption: Glucocorticoid signaling pathway.

References

Validating the In Vivo Efficacy of Org37684: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the in vivo efficacy of the 5-HT2C receptor agonist Org37684. Due to a lack of publicly available, specific in vivo efficacy data for this compound, this document outlines the expected pharmacological profile and provides a roadmap for preclinical validation by comparing it with well-characterized alternative 5-HT2C receptor agonists.

This guide summarizes key in vivo data for comparable compounds, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of 5-HT2C Receptor Agonists

CompoundAnimal ModelEndpointEfficacy (ED50)
WAY-161503 Diet-induced obese miceReduction in food intake6.8 mg/kg
Obese Zucker ratsReduction in food intake0.73 mg/kg
CP-809,101 RatsConditioned Avoidance Responding4.8 mg/kg (sc)
MicePCP-induced hyperactivity2.4 mg/kg (sc)
Miced-amphetamine-induced hyperactivity2.9 mg/kg (sc)
Ro 60-0175 RatsDecrease in dopamine release in the nucleus accumbens1 mg/kg (i.p.) produced a 26% decrease
RatsDecrease in basal firing rate of VTA dopamine neurons80-320 µg/kg (i.v.) dose-dependently decreased firing

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical experimental workflow for assessing anxiolytic-like effects.

G cluster_0 Ligand Binding cluster_1 G-Protein Coupling & Second Messengers cluster_2 Downstream Signaling cluster_3 Cellular Response This compound This compound 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor Gq/G11 Gq/G11 5-HT2C Receptor->Gq/G11 PLC PLC Gq/G11->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2+ Release Ca2+ Release IP3->Ca2+ Release Neuronal Excitation Neuronal Excitation PKC->Neuronal Excitation Neurotransmitter Release Modulation Neurotransmitter Release Modulation Ca2+ Release->Neurotransmitter Release Modulation Decreased Dopamine & Norepinephrine Decreased Dopamine & Norepinephrine Neurotransmitter Release Modulation->Decreased Dopamine & Norepinephrine

Figure 1: Simplified signaling pathway of this compound via the 5-HT2C receptor.

G Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Behavioral Test Behavioral Test Drug Administration->Behavioral Test Data Collection Data Collection Behavioral Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Figure 2: General experimental workflow for in vivo efficacy testing.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vivo efficacy of a 5-HT2C agonist like this compound, focusing on anxiety-related behaviors.

Elevated Plus Maze (EPM) Test for Anxiolytic-Like Effects

Objective: To assess the anxiolytic or anxiogenic effects of a test compound.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Allow rodents to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or via the desired route at predetermined doses and time points before the test.

  • Test: Place the animal in the center of the maze, facing an open arm.

  • Data Collection: Record the animal's behavior for a 5-minute period using an automated tracking system or manual scoring. Key parameters include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease suggests an anxiogenic-like effect. Total distance traveled is used to assess for potential confounding effects on locomotor activity.

Defensive Burying Test for Anxiolytic-Like Effects

Objective: To evaluate anxiety and defensive behaviors in response to an aversive stimulus.

Apparatus: A test chamber with bedding material and a stationary probe that can deliver a mild electric shock.

Procedure:

  • Habituation: Individually house and handle the rats for several days before the test. Acclimate them to the testing room for at least 1 hour prior to the experiment.

  • Drug Administration: Administer this compound or vehicle at specified doses and time points before placing the animal in the chamber.

  • Test: Place the rat in the test chamber. When the rat touches the probe, a single, brief, mild shock is delivered.

  • Data Collection: Observe and record the rat's behavior for a 15-minute period following the shock. Key behaviors to score include:

    • Burying duration: The total time spent actively pushing or spraying bedding material towards the probe.

    • Immobility: The total time the rat remains motionless.

  • Analysis: A decrease in the duration of defensive burying is interpreted as an anxiolytic-like effect.

Comparison of this compound with Alternatives

The following diagram illustrates the logical relationship for comparing this compound with its alternatives based on their primary mechanism of action and therapeutic indications.

G This compound This compound 5-HT2C Agonist 5-HT2C Agonist This compound->5-HT2C Agonist WAY-161503 WAY-161503 WAY-161503->5-HT2C Agonist CP-809,101 CP-809,101 CP-809,101->5-HT2C Agonist Ro 60-0175 Ro 60-0175 Ro 60-0175->5-HT2C Agonist Therapeutic Indications Therapeutic Indications 5-HT2C Agonist->Therapeutic Indications Obesity Obesity Therapeutic Indications->Obesity Psychosis Psychosis Therapeutic Indications->Psychosis Anxiety Anxiety Therapeutic Indications->Anxiety

Figure 3: Comparison of this compound and alternatives as 5-HT2C agonists for similar therapeutic indications.

Conclusion

While direct in vivo efficacy data for this compound remains to be published, its classification as a selective 5-HT2C receptor agonist allows for a strong predictive framework based on the performance of similar compounds. The data presented for WAY-161503, CP-809,101, and Ro 60-0175 suggest that this compound is likely to exhibit efficacy in models of obesity, psychosis, and anxiety. The provided experimental protocols offer a robust starting point for researchers seeking to validate these potential therapeutic effects in vivo. Future studies are warranted to generate specific dose-response data for this compound to definitively establish its preclinical efficacy profile.

Org37684: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profile of Org37684, a research compound of interest, with a focus on its specificity and selectivity for the serotonin 5-HT2C receptor. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a comprehensive overview for research and drug development applications.

Executive Summary

This compound is a potent agonist of the serotonin 5-HT2C receptor. Analysis of its functional activity reveals a degree of selectivity for the 5-HT2C subtype over the 5-HT2B and 5-HT2A receptors. This guide summarizes the available quantitative data on its potency and selectivity profile and provides context by comparing it with other known 5-HT2C receptor agonists. A critical evaluation of its interaction with monoamine transporters is necessary for a complete understanding of its pharmacological effects.

Data Presentation: Potency and Selectivity Profile of this compound

The functional potency of this compound has been characterized at various serotonin 5-HT2 receptor subtypes. The available data, presented in terms of pEC50 (the negative logarithm of the half-maximal effective concentration), is summarized in the table below. A higher pEC50 value indicates greater potency.

TargetThis compound (pEC50)Selectivity Ratio (fold) vs. 5-HT2C
5-HT2C Receptor 8.17-
5-HT2B Receptor 7.96~2.5x less potent
5-HT2A Receptor 7.11~10x less potent

Data sourced from MedchemExpress. The selectivity ratio is calculated from the EC50 values derived from the pEC50 data.

Note: There is currently no publicly available data on the binding affinity (Ki) or functional activity of this compound at the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This represents a significant gap in the comprehensive selectivity profile of this compound. For comparison, other 5-HT2C agonists like WAY-161503 have been reported to have weak or negligible affinity for the 5-HT transporter.[1]

Comparative Analysis with Other 5-HT2C Receptor Agonists

To provide context for the activity of this compound, it is useful to compare its profile with other well-characterized 5-HT2C receptor agonists.

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)Selectivity (2A/2C)Selectivity (2B/2C)
WAY-161503 3.31860~6-fold~20-fold
Ro 60-0175 ~9 (pKi)~7.5 (pKi)High Affinity~30-fold-

Data for WAY-161503 sourced from Rosenzweig-Lipson et al., 2006.[2][3] Data for Ro 60-0175 sourced from Tocris Bioscience and Martin et al., 1998.[4][5] Note that Ro 60-0175 also has high affinity for the 5-HT2B receptor.[4]

This comparative data highlights the varying degrees of selectivity among different 5-HT2C receptor agonists.

Experimental Protocols

The following sections detail the general methodologies employed to determine the specificity and selectivity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at a target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2C, 5-HT2A, 5-HT2B, SERT, NET, DAT) are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Inositol Phosphate Accumulation for 5-HT2 Receptors)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the 5-HT2 family, measuring the accumulation of inositol phosphates is a common method.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a target receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2C) are cultured and often pre-labeled with [3H]myo-inositol.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound).

  • Inositol Phosphate Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted from the cells.

  • Quantification: The amount of radiolabeled inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: A dose-response curve is generated by plotting the inositol phosphate accumulation against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) is determined from this curve. The pEC50 is the negative logarithm of the EC50.

Mandatory Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., IP Accumulation) cluster_targets Target Panel B1 Membrane Preparation B2 Incubation with Radioligand & Test Compound B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 Output1 Output1 B5->Output1 Affinity (Ki) F1 Cell Culture & Labeling F2 Incubation with Test Compound F1->F2 F3 Inositol Phosphate Extraction F2->F3 F4 Scintillation Counting F3->F4 F5 Data Analysis (EC50 -> pEC50) F4->F5 Output2 Output2 F5->Output2 Potency (pEC50) T1 5-HT2C T1->B1 T1->F1 T2 5-HT2A T2->B1 T2->F1 T3 5-HT2B T3->B1 T3->F1 T4 SERT T4->B1 T5 NET T5->B1 T6 DAT T6->B1

Caption: Experimental workflow for determining compound affinity and potency.

Gq_signaling_pathway cluster_membrane Plasma Membrane Agonist This compound (Agonist) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: 5-HT2C receptor Gq signaling pathway.

References

Org 37684: A Comparative Analysis of its Cross-reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of Org 37684, a known 5-HT2C receptor agonist, with other serotonin receptor subtypes. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Org 37684's selectivity and potential for off-target effects.

Executive Summary

Org 37684 is a potent and selective agonist for the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype and the lowest for the 5-HT2B subtype.[1] This compound has been investigated for its anorectic effects in animal studies, suggesting its potential as a weight-loss therapy.[1] Understanding the cross-reactivity of Org 37684 is crucial for predicting its therapeutic efficacy and potential side effects. This guide summarizes the available binding affinity data and provides detailed experimental protocols for its determination.

Comparative Binding Affinity of Org 37684

The following table summarizes the binding affinities (pKi) of Org 37684 for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The data is derived from radioligand binding assays using [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B, and [3H]-5-HT for 5-HT2C.

Receptor SubtypeOrg 37684 pKiReference CompoundReference Compound pKi
5-HT2A 7.1Ketanserin9.1
5-HT2B 6.4SB 2047418.2
5-HT2C 8.1RS-1022218.6

Data sourced from Knight et al., 2004.

As the data indicates, Org 37684 displays a higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, demonstrating its selectivity.

Experimental Protocols

The binding affinities presented in this guide were determined using the following experimental protocols, as described by Knight et al., 2004.

Radioligand Binding Assays

1. Membrane Preparation:

  • Stably transfected HEK293 cells expressing either the human 5-HT2A, 5-HT2B, or 5-HT2C receptor were used.

  • Cells were harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The resulting pellet was resuspended in the same buffer and re-centrifuged.

  • The final pellet was resuspended in assay buffer and stored at -80°C.

2. Binding Assay for 5-HT2A Receptor:

  • Assays were performed in a total volume of 250 µL.

  • Membranes (10 µg protein) were incubated with 0.5 nM [3H]-ketanserin.

  • Non-specific binding was determined in the presence of 1 µM Mianserin.

  • Incubation was carried out for 60 minutes at 37°C.

3. Binding Assay for 5-HT2B Receptor:

  • Assays were performed in a total volume of 250 µL.

  • Membranes (20 µg protein) were incubated with 1.5 nM [3H]-LSD.

  • Non-specific binding was determined in the presence of 10 µM 5-HT.

  • Incubation was carried out for 60 minutes at 37°C.

4. Binding Assay for 5-HT2C Receptor:

  • Assays were performed in a total volume of 250 µL.

  • Membranes (20 µg protein) were incubated with 2 nM [3H]-5-HT.

  • Non-specific binding was determined in the presence of 10 µM 5-HT.

  • Incubation was carried out for 30 minutes at 37°C.

5. Data Analysis:

  • Following incubation, the assays were terminated by rapid filtration through GF/B filters.

  • Filters were washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Competition binding data were analyzed using non-linear regression to determine Ki values.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the general workflow of the radioligand binding assay used to determine the cross-reactivity of Org 37684.

G cluster_0 5-HT2C Receptor Signaling Pathway Org_37684 Org 37684 5HT2C_Receptor 5-HT2C Receptor Org_37684->5HT2C_Receptor Binds to Gq_G11 Gq/G11 Protein 5HT2C_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response G cluster_1 Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (HEK293 cells with receptor) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Org 37684) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Analysis Data Analysis (Determine Ki values) Counting->Analysis End End Analysis->End

References

Benchmarking Org37684: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the research compound Org37684 with other notable 5-HT2C receptor antagonists. The data presented is intended to inform researchers, scientists, and drug development professionals on the in vitro and in vivo pharmacological profile of this compound, facilitating its evaluation for preclinical research.

Introduction to this compound and the 5-HT2C Receptor

This compound is a research chemical that has been characterized as a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, including in the choroid plexus, basal ganglia, and limbic regions.[1] Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium.[1][2]

The 5-HT2C receptor plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, anxiety, appetite, and cognition.[1][3] Consequently, it has emerged as a significant target for the development of novel therapeutics. Antagonism of the 5-HT2C receptor can modulate the release of other key neurotransmitters, such as dopamine and norepinephrine, by lifting the inhibitory control exerted by serotonin.[1] This mechanism underlies the therapeutic potential of 5-HT2C antagonists in conditions like depression, anxiety, and schizophrenia.[4][5]

Comparative In Vitro Pharmacology

The following tables summarize the binding affinities (pKi) of this compound and other well-characterized 5-HT2C receptor antagonists for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors. The data is compiled from a study by Porter et al. (1999), which utilized radioligand binding assays with [3H]-mesulergine for the 5-HT2C and 5-HT2B receptors and [3H]-ketanserin for the 5-HT2A receptor. A higher pKi value indicates a higher binding affinity.

CompoundpKi at human 5-HT2C Receptor
This compound 8.1
SB 2420849.0
Mirtazapine8.1
RS-1022218.6
Ketanserin6.8
CompoundpKi at human 5-HT2A Receptor
This compound 6.1
SB 2420846.8
Mirtazapine8.8
RS-1022217.2
Ketanserin9.2
CompoundpKi at human 5-HT2B Receptor
This compound <5.0
SB 2420847.0
Mirtazapine8.4
RS-1022216.7
Ketanserin7.7

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Radioligands: [3H]-mesulergine (for 5-HT2C and 5-HT2B) and [3H]-ketanserin (for 5-HT2A).

  • Test compounds (e.g., this compound, SB 242084, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in a 96-well plate.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

Objective: To assess the functional antagonist activity of test compounds at the 5-HT2C receptor.

Materials:

  • A stable cell line co-expressing the human 5-HT2C receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][7]

  • 5-HT (serotonin) as the agonist.

  • Test compounds (e.g., this compound).

  • Assay buffer.

  • A luminometer or fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cells are seeded into 96- or 384-well plates and incubated.

  • Cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • The plate is placed in the luminometer or fluorescence plate reader.

  • A fixed concentration of the agonist (5-HT) is automatically injected into each well to stimulate the 5-HT2C receptor.

  • The resulting light emission (from aequorin) or fluorescence (from Fluo-4) is measured kinetically.

  • The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified to determine its antagonist potency (e.g., IC50).

In Vivo Pharmacology

The antagonism of 5-HT2C receptors is known to influence various behaviors in animal models, including feeding and anxiety.

  • Feeding Behavior: Activation of 5-HT2C receptors is associated with hypophagia (reduced food intake). Consequently, 5-HT2C receptor antagonists are expected to block this effect or potentially increase food intake.

  • Anxiety: The role of 5-HT2C receptors in anxiety is complex. However, some studies suggest that 5-HT2C receptor antagonists may exhibit anxiolytic-like effects in certain behavioral paradigms, such as the elevated plus-maze or social interaction test.[4]

While specific in vivo comparative data for this compound is limited in the readily available literature, its profile as a potent 5-HT2C antagonist suggests it would be a valuable tool for investigating these and other physiological processes regulated by the 5-HT2C receptor.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 5-HT2C Receptor Signaling Cascade Serotonin Serotonin 5-HT2C Receptor 5-HT2C Receptor Serotonin->5-HT2C Receptor Binds to Gq/11 Gq/11 5-HT2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates This compound This compound This compound->5-HT2C Receptor Blocks

Caption: 5-HT2C Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare cell membranes expressing 5-HT2C receptor B Incubate membranes with [3H]-mesulergine and this compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity C->D E Determine IC50 and calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

G cluster_2 Calcium Mobilization Assay Workflow F Seed 5-HT2C expressing cells in microplate G Pre-incubate cells with this compound F->G H Stimulate with 5-HT (agonist) G->H I Measure calcium flux (luminescence/fluorescence) H->I J Determine antagonist potency (IC50) I->J

References

Comparative Guide to Org37684 and Alternative Controls for 5-HT2C Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Org37684, a potent 5-HT2C receptor agonist, with established positive and negative controls for in vitro experimental setups. The information presented herein is intended to assist researchers in selecting the appropriate tool compounds for their studies on the 5-HT2C receptor signaling pathway and in the development of novel therapeutics targeting this receptor.

Introduction to this compound and Controls

This compound is a high-potency agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily linked to the Gq/G11 signaling cascade.[1] Activation of the 5-HT2C receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.

For robust and reliable experimental design, the use of appropriate positive and negative controls is crucial. In the context of 5-HT2C receptor research, a suitable positive control should mimic the agonistic effects of the primary compound, while a negative control should specifically block the receptor's activity. This guide compares this compound with:

  • WAY 161503: A potent and selective 5-HT2C receptor agonist, serving as a positive control .

  • SB 242084: A potent and selective 5-HT2C receptor antagonist, serving as a negative control .[2][3]

Data Presentation: Comparative Pharmacology

The following table summarizes the key pharmacological parameters of this compound and the selected positive and negative controls at the human 5-HT2C receptor. These values are critical for determining appropriate compound concentrations for in vitro assays.

CompoundActionpEC50EC50 (nM)Ki (nM)pKipKb
This compound Agonist8.17----
WAY 161503 Agonist (Positive Control)-123.3 - 4--
SB 242084 Antagonist (Negative Control)---9.09.3

Note: pEC50 is the negative logarithm of the EC50 value. pKi and pKb are the negative logarithms of the Ki and Kb values, respectively. A higher p-value indicates greater potency or affinity. Data is compiled from multiple sources.[2][3][4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the activity of this compound and its controls are provided below. These protocols are based on standard practices using mammalian cell lines expressing the recombinant human 5-HT2C receptor.

Inositol Phosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

Protocol:

  • Cell Seeding: Seed CHO-5-HT2C cells into 96-well, white, solid-bottom plates at a density of 40,000-60,000 cells per well in complete culture medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound, WAY 161503 (positive control), and a vehicle control in stimulation buffer. For antagonist testing, prepare SB 242084 dilutions.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add 50 µL of stimulation buffer containing the test compounds (or vehicle) to the respective wells.

    • For antagonist evaluation, pre-incubate the cells with SB 242084 for 15-30 minutes before adding the agonist.

    • Add 50 µL of the agonist (this compound or WAY 161503) to the wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Lyse the cells by adding the IP1-d2 and the anti-IP1 cryptate reagents from a commercial HTRF (Homogeneous Time-Resolved Fluorescence) kit.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions. The signal is inversely proportional to the amount of IP1 produced.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the 5-HT2C receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.

Protocol:

  • Cell Seeding: Seed HEK293-5-HT2C cells into 96-well, black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well in complete culture medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in HBSS for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[6]

  • Compound Preparation: Prepare serial dilutions of this compound, WAY 161503, and vehicle in HBSS. For antagonist testing, prepare SB 242084 dilutions.

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FDSS).

    • Record a baseline fluorescence reading for 15-20 seconds.

    • Inject the compound solutions into the wells and continue to monitor the fluorescence intensity for an additional 60-120 seconds.

    • For antagonist mode, pre-incubate with SB 242084 for 15-30 minutes before adding the agonist.

  • Data Analysis: The increase in fluorescence intensity over the baseline is indicative of intracellular calcium mobilization.

Mandatory Visualizations

5-HT2C Receptor Signaling Pathway

G Ligand This compound (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: 5-HT2C receptor activation pathway.

Experimental Workflow: Positive and Negative Controls

G cluster_0 Experimental Setup cluster_1 Positive Control cluster_2 Negative Control Cells expressing\n5-HT2C Receptor Cells expressing 5-HT2C Receptor This compound This compound WAY161503 WAY 161503 SB242084 SB 242084 (Antagonist) Activation Receptor Activation (Ca²⁺/IP1 ↑) This compound->Activation WAY161503->Activation No_Activation Receptor Blockade (No Signal) SB242084->No_Activation

Caption: Logic of positive and negative controls.

References

Statistical Analysis of Org37684: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for Org37684, a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, against other relevant alternatives. The data is presented to facilitate objective performance evaluation, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Comparative Analysis of 5-HT2C Receptor Agonists

This compound demonstrates high potency and selectivity for the 5-HT2C receptor. The following tables summarize the available quantitative data for this compound and a selection of alternative 5-HT2C receptor agonists, including WAY-163909, Lorcaserin, Vabicaserin, Ro60-0175, and YM-348. This data is crucial for understanding the pharmacological profile of these compounds.

CompoundpEC50 (5-HT2C)EC50 (nM) (5-HT2C)Ki (nM) (5-HT2C)Selectivity Profile
This compound 8.17[1]~6.88.1 (pKi)[2]5-HT2C > 5-HT2B (~2.5x) > 5-HT2A (~10x)[1]
WAY-163909 8.0[3]8.0[3]10.5[4]~20-fold over 5-HT2A and ~46-fold over 5-HT2B[4]
Lorcaserin --15 (human), 29 (rat)[5]18-fold over 5-HT2A and 104-fold over 5-HT2B in functional assays[5]
Vabicaserin -8.0[6][7]3.0[6][7]>50-fold selective over a range of other serotonin, norepinephrine, and dopamine receptors[6]
Ro60-0175 -32-52[8]-Good selectivity over 5-HT2A[8]
YM-348 -1.0[9]-15-fold selectivity over 5-HT2A and 3-fold over 5-HT2B[9]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays designed to characterize the binding affinity and functional potency of compounds at the 5-HT2C receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells engineered to express the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).[10][11]

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the 5-HT2C receptor (e.g., [3H]-Mesulergine).[10][11]

  • Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of a compound as an agonist at the 5-HT2C receptor.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2C receptor are seeded in multi-well plates.[12]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[12]

  • Compound Stimulation: The cells are stimulated with various concentrations of the test compound.

  • Signal Detection: Activation of the Gq/G11-coupled 5-HT2C receptor leads to an increase in intracellular calcium concentration.[13][14][15] This change in calcium is detected as an increase in fluorescence intensity.

  • Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor Binds to Gq/G11 Gq/G11 5-HT2C Receptor->Gq/G11 Activates PLC PLC Gq/G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2C Receptor Signaling Pathway.

G cluster_binding Binding Affinity Assay (Ki) cluster_functional Functional Potency Assay (EC50) b1 Prepare Membranes (5-HT2C expressing cells) b2 Incubate with Radioligand and Test Compound b1->b2 b3 Separate Bound/Free (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki from IC50 b4->b5 end End Pharmacological Profile b5->end f1 Culture 5-HT2C Expressing Cells f2 Load with Calcium-sensitive Dye f1->f2 f3 Stimulate with Test Compound f2->f3 f4 Measure Fluorescence f3->f4 f5 Calculate EC50 f4->f5 f5->end start Start Compound Analysis start->b1 start->f1

Caption: Experimental Workflow for Compound Characterization.

References

Safety Operating Guide

Navigating the Disposal of Org37684: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Org37684, drawing from general principles of chemical waste management.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C14H19NO2[1]
Molecular Weight 233.31 g/mol [1]
IUPAC Name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine[1]
CAS Number 213007-95-5[1]
Synonyms ORG-37,684, (3S)-3-((5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy)pyrrolidine[1]

General Disposal Workflow for Chemical Waste

The following diagram illustrates a standard workflow for the safe disposal of chemical waste in a laboratory setting. This process is designed to minimize risks to personnel and the environment.

cluster_prep Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal Waste_ID Identify Waste & Hazards Segregation Segregate Waste Streams Waste_ID->Segregation Categorize Container Select Appropriate Container Segregation->Container Contain Labeling Label Container Correctly Container->Labeling Identify Storage Store in Designated Area Labeling->Storage Store Safely EHS_Pickup Schedule EHS Pickup Storage->EHS_Pickup Request Transport Transport to Disposal Facility EHS_Pickup->Transport Collection Final_Disposal Final Disposal/Treatment Transport->Final_Disposal Process

A general workflow for the safe disposal of laboratory chemical waste.

Step-by-Step Disposal Procedures

While specific protocols for this compound are unavailable, the following steps outline a standard and compliant approach to managing its disposal.

1. Waste Identification and Hazard Assessment:

  • Before beginning any experiment, identify all potential waste streams that will be generated.

  • Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, flammability, and environmental risks. If an SDS is not available, treat the compound as hazardous.

2. Proper Waste Segregation:

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Segregate waste into categories such as solid, liquid, halogenated, non-halogenated, and acutely toxic.

3. Container Selection and Labeling:

  • Use chemically compatible containers for waste collection. The container must be in good condition and have a secure, leak-proof lid.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Include the date accumulation started and the responsible researcher's name.

4. Safe Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent spills.

5. Scheduling Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]

  • Do not dispose of this compound down the drain or in the regular trash.

Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment: When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

Emergency Procedures: In the event of a spill or exposure, follow these general procedures and any specific instructions from the SDS and your institution's emergency plan:

  • Spill: Evacuate the immediate area and alert others. If the spill is small and you are trained to handle it, use an appropriate spill kit. For larger spills, contact your EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the public domain. Researchers must develop a specific disposal plan as part of their experimental design, in consultation with their institution's EHS professionals. This plan should be based on the known properties of the compound and regulatory requirements.

By adhering to these general guidelines and working closely with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.